Chloroquine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVZRBIWZFKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040446 | |
| Record name | Chloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/, WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/, VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER, Insoluble in alcohol, benzene, chloroform, ether., 1.75e-02 g/L | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER, Colorless crystals | |
CAS No. |
54-05-7 | |
| Record name | Chloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloroquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886U3H6UFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87-89.5, 87 °C, 289 °C | |
| Record name | Chloroquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action of Chloroquine
Antimalarial Mechanisms
Chloroquine's efficacy against Plasmodium, the parasite responsible for malaria, is primarily attributed to its interference with the parasite's unique method of detoxifying heme, a toxic byproduct of hemoglobin digestion.
Interaction with Heme Detoxification in Plasmodium
During its intraerythrocytic stage, the malaria parasite digests a significant portion of the host cell's hemoglobin within its digestive vacuole to obtain essential amino acids. researchgate.net This process releases large quantities of heme, which is toxic to the parasite and can damage its membranes. nih.gov To protect itself, the parasite has evolved a detoxification pathway that polymerizes the toxic heme into an insoluble, inert crystalline substance called hemozoin, also known as malaria pigment. researchgate.net
This compound disrupts this vital detoxification process. researchgate.netyoutube.com It is a weak base that accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole. mdpi.com Here, it binds to heme, forming a complex that is highly toxic to the parasite. nih.govyoutube.com This complex prevents the sequestration of heme into hemozoin, leading to an accumulation of toxic heme that ultimately kills the parasite. nih.gov Research indicates that this compound has a higher affinity for heme than the proteins involved in hemozoin formation, such as Plasmodium falciparum histidine-rich protein-2 (PfHRP-2), effectively sequestering the heme away from its detoxification pathway. nih.govportlandpress.com
| Finding | Organism/System | Significance |
| This compound binds to heme, preventing its polymerization into hemozoin. nih.govyoutube.com | Plasmodium falciparum | Leads to the accumulation of toxic heme within the parasite. nih.gov |
| This compound has a higher affinity for heme than PfHRP-2. nih.govportlandpress.com | Plasmodium falciparum | This compound effectively outcompetes the parasite's detoxification machinery for heme binding. nih.govportlandpress.com |
| The this compound-heme complex is toxic to the parasite. nih.govyoutube.com | Plasmodium falciparum | The accumulation of this complex contributes to parasite death. nih.gov |
Lysosomotropic Effects within Parasite Digestive Vacuoles
As a weak base, this compound readily crosses biological membranes in its unprotonated form. nih.gov Upon entering the acidic environment of the parasite's digestive vacuole, which is a lysosome-like organelle, this compound becomes protonated. mdpi.comyoutube.com This protonation traps the drug within the vacuole, leading to its accumulation at concentrations several thousand times higher than in the extracellular medium. mdpi.comnih.gov
This accumulation, a phenomenon known as lysosomotropism, has several consequences. The increased concentration of the weak base raises the pH of the digestive vacuole. researchgate.net This alkalinization can inhibit the activity of acidic hydrolases that are essential for hemoglobin digestion by the parasite. nih.gov Furthermore, the excessive accumulation of this compound can destabilize the vacuolar membrane, leading to its permeabilization. nih.gov This disruption of the digestive vacuole's integrity is a key event that can trigger programmed cell death in the parasite. nih.gov
| Effect | Target Organelle | Consequence |
| Drug Protonation and Trapping | Parasite Digestive Vacuole | High concentration of this compound within the vacuole. mdpi.comyoutube.com |
| Alkalinization | Parasite Digestive Vacuole | Inhibition of pH-dependent digestive enzymes. researchgate.netnih.gov |
| Membrane Destabilization | Parasite Digestive Vacuole | Permeabilization and potential rupture, leading to parasite death. nih.gov |
Inhibition of Heme Polymerase Activity
A crucial step in hemozoin formation is the polymerization of heme, a process catalyzed by a heme polymerase enzyme activity found in Plasmodium falciparum trophozoites. this compound directly inhibits this enzymatic activity. nih.gov By binding to heme, this compound effectively reduces the substrate available for the heme polymerase. biorxiv.org
Furthermore, some studies suggest that this compound may not only sequester the substrate but also interact with the growing hemozoin crystal, preventing the further addition of heme units and thereby capping crystal growth. mdpi.com However, more recent research indicates that this compound primarily acts by slowing down the nucleation events of hemozoin crystal formation rather than completely halting the process or inhibiting crystal growth itself. researchgate.netbiorxiv.org Regardless of the precise point of inhibition, the outcome is a failure of the parasite to efficiently detoxify heme, leading to its demise. nih.govasm.org
Immunomodulatory Mechanisms
Beyond its direct antimalarial effects, this compound also possesses significant immunomodulatory properties. These effects are largely a consequence of its ability to alter the pH of intracellular compartments within the host's immune cells.
Alkalinization of Intracellular Acidic Compartments (e.g., Lysosomes, Endosomes)
Similar to its action in the parasite's digestive vacuole, this compound, as a weak base, accumulates in acidic intracellular compartments of mammalian cells, such as lysosomes and endosomes. nih.govnih.gov Once inside these organelles, this compound becomes protonated and trapped, leading to an increase in the luminal pH. nih.govnih.gov This alkalinization can have widespread effects on cellular functions that depend on an acidic environment, including protein synthesis, processing, and degradation. nih.gov
The neutralization of these acidic vesicles interferes with the normal trafficking of proteins and can inhibit the function of lysosomal enzymes. nih.govresearchgate.net This disruption of lysosomal and endosomal function is a key aspect of this compound's immunomodulatory activity.
Interference with Antigen Presentation and Processing
The alkalinization of endosomes and lysosomes by this compound has a direct impact on the process of antigen presentation, a cornerstone of the adaptive immune response. nih.gov Specifically, it interferes with the major histocompatibility complex (MHC) class II pathway of antigen presentation. researchgate.net
Antigen-presenting cells (APCs), such as macrophages and dendritic cells, internalize exogenous antigens into endosomes. immunology.org Within these acidic compartments, the antigens are proteolytically processed into smaller peptides. immunology.org These peptides then bind to MHC class II molecules, and the resulting peptide-MHC complex is transported to the cell surface for presentation to CD4+ T helper cells. immunology.org
By raising the pH of the endosomes, this compound inhibits the activity of the acid-dependent proteases that are necessary for processing the antigen. youtube.comnih.gov This impairment of antigen processing prevents the generation of the appropriate peptides for binding to MHC class II molecules, thereby downregulating the immune response against autoantigenic peptides. youtube.com Interestingly, some research suggests that while this compound inhibits the presentation of soluble antigens to CD4+ T cells, it may enhance the cross-presentation of soluble antigens to CD8+ T cells by promoting their export from the endocytic pathway into the cytosol. nih.gov
| Process | Affected Cell Type | Mechanism of Interference by this compound |
| Antigen Processing | Antigen-Presenting Cells (e.g., macrophages, dendritic cells) | Alkalinization of endosomes inhibits acid-dependent proteases. youtube.comnih.gov |
| Peptide Loading | Antigen-Presenting Cells | Reduced availability of processed peptides for binding to MHC class II molecules. researchgate.net |
| T-cell Activation | CD4+ T helper cells | Decreased presentation of antigen-MHC class II complexes leads to reduced T-cell activation. youtube.com |
Modulation of Toll-like Receptor (TLR) Signaling
This compound is known to modulate the signaling of Toll-like receptors (TLRs), which are key components of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.orgresearchgate.net Its effects are particularly notable on endosomal TLRs.
Inhibition of Endosomal TLRs (TLR7, TLR9)
This compound has been shown to inhibit the activation of endosomal TLRs, specifically TLR7 and TLR9, which are sensors for viral single-stranded RNA and bacterial or viral DNA, respectively. researchgate.netnih.gov One long-held hypothesis for this inhibition is the drug's ability to increase the pH of endosomes, thereby preventing the acidic environment required for TLR activation. researchgate.netmdpi.com However, some studies suggest that the inhibition of endosomal TLR activation by this compound is not due to the inhibition of endosomal acidification. researchgate.netnih.gov Instead, it is proposed that this compound directly binds to nucleic acids, masking the TLR-binding epitope and thus preventing receptor activation. researchgate.netnih.gov This direct binding mechanism is supported by spectroscopic experiments and cellular colocalization studies. researchgate.net
Research has demonstrated that this compound effectively inhibits the activation of endosomal TLRs by nucleic acid ligands, but not by small synthetic compounds. researchgate.netnih.gov For instance, while it inhibits TLR9 activation by CpG DNA, it does not block the activation of TLR8 by the small synthetic compound R848. researchgate.net This specificity further supports the nucleic acid-binding hypothesis. The inhibition of TLR7 and TLR9 signaling is a key mechanism behind this compound's anti-inflammatory and immunomodulatory effects in autoimmune diseases like systemic lupus erythematosus. researchgate.net
Effects on Cytokine Production (e.g., IFN-α, TNF-α, IL-1, IL-6)
This compound significantly impacts the production of various pro-inflammatory cytokines. It has been demonstrated to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) from monocytes and macrophages stimulated with lipopolysaccharide (LPS). nih.govoup.com
The mechanisms by which this compound inhibits the production of these cytokines appear to differ. For TNF-α, this compound blocks the conversion of the cell-associated 26-kDa precursor to the mature, soluble 17-kDa protein, without altering the levels of TNF-α mRNA or the synthesis of the precursor. nih.govoup.com In contrast, the inhibition of IL-1β and IL-6 production is associated with a decrease in their steady-state mRNA levels. nih.govoup.com This reduction in mRNA levels is not due to a change in gene transcription but rather a decrease in mRNA stability. nih.govoup.com
Furthermore, studies have shown that this compound and its derivative, hydroxythis compound (B89500), equally inhibit the production of TNF-α and interferon-gamma (IFN-γ) induced by phytohemagglutinin (PHA) and the production of TNF-α and IL-6 induced by LPS in peripheral blood mononuclear cells (PBMCs). nih.govsemanticscholar.org However, PHA-induced IL-6 production was not affected. nih.govsemanticscholar.org The inhibition of IFN-α production by plasmacytoid dendritic cells is another important effect of this compound, stemming from its ability to dampen downstream innate immune responses following TLR activation. nih.gov
Impact on T-cell Response and Activation
This compound exerts direct inhibitory effects on T-cell function. It has been shown to suppress the proliferation of T-cells induced by anti-CD3 monoclonal antibodies in a concentration-dependent manner. nih.govoup.com This is partly achieved by interfering with the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, and by reducing the induction of IL-2 mRNA. nih.govoup.com
Moreover, this compound impedes the responsiveness of T-cells to IL-2. nih.govoup.com This is evidenced by the fact that the addition of recombinant IL-2 cannot reverse the inhibition of T-cell proliferation by this compound. oup.com The drug also directly blocks the proliferation of cloned T-cells that is driven by IL-2. nih.govoup.com Mechanistically, this compound has been found to interfere with the internalization and degradation of IL-2. nih.gov
Studies on human CD4+ T-cells have revealed that this compound directly suppresses their proliferation, metabolic activity, and cytokine secretion following activation. nih.gov Interestingly, it does not seem to affect the up-regulation of T-cell activation markers. nih.gov The suppressive effects of this compound on T-cells are reversible. nih.gov At the signaling level, this compound has been shown to inhibit the activation of AP-1 by reducing the phosphorylation of c-JUN, an effect mediated by the inhibition of JNK catalytic activity. nih.gov Research on hydroxythis compound also indicates a decrease in ex vivo T-cell activation, with a reduction in the expression of activation markers like CCR5 and CD69 on CD4+ and CD8+ T-cells. uonbi.ac.ke
Influence on Inflammasome Pathways
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome pathway. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. nih.gov
The inhibitory effect of this compound on the NLRP3 inflammasome involves multiple mechanisms. It has been shown to suppress the transcription of key components of the inflammasome, including nlrp3, IL-1β, and IL-18, by interfering with the NF-κB and MAPK signaling pathways. nih.gov This action effectively dampens the "priming" signal required for inflammasome activation.
Furthermore, this compound inhibits the assembly of the NLRP3 inflammasome complex. nih.govnih.gov It achieves this by restraining potassium (K+) efflux and the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, which are crucial steps in the activation of the inflammasome. nih.gov By inhibiting both the priming and activation signals, this compound effectively suppresses the production and secretion of mature IL-1β and IL-18. nih.gov This inhibitory action on the NLRP3 inflammasome has been observed in various cell types, including murine bone marrow-derived macrophages (BMDMs) and human monocytes/macrophages. nih.govnih.gov
Antiviral Mechanisms
This compound exhibits antiviral activity against a range of viruses, primarily through mechanisms that interfere with pH-dependent stages of the viral life cycle. nih.gov
Inhibition of pH-Dependent Viral Entry and Replication
A primary antiviral mechanism of this compound is its ability to inhibit the pH-dependent entry of viruses into host cells. nih.govnih.gov As a weak base, this compound accumulates in acidic intracellular vesicles like endosomes and lysosomes, raising their internal pH. microbiologyresearch.orgbiorxiv.org Many viruses, including members of the flaviviruses, retroviruses, and coronaviruses, rely on the low pH of these compartments to facilitate the fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm. nih.gov By neutralizing the acidic environment, this compound prevents this fusion event and traps the virus within the endosome, thereby inhibiting infection. nih.gov
Beyond entry, this compound can also interfere with later stages of viral replication that are pH-dependent. nih.govmicrobiologyresearch.org For some enveloped viruses, the post-translational modification of viral glycoproteins, which is essential for the assembly and budding of new virions, occurs in the acidic environment of the trans-Golgi network (TGN). nih.govmicrobiologyresearch.org this compound's alkalinizing effect on the TGN can impair the function of enzymes involved in these modifications, leading to the production of non-infectious or improperly formed viral particles. nih.gov For example, it has been shown to inhibit the glycosylation of the HIV-1 envelope glycoprotein (B1211001) gp120 and affect the proteolytic processing of the flavivirus prM protein. nih.gov
Blocking Glycosylation of Host Receptors (e.g., ACE2)
This compound has been investigated for its ability to interfere with the initial stages of viral entry into host cells by altering the glycosylation of cellular receptors, notably the Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.gov Glycosylation is a critical post-translational modification that affects the structure and function of proteins like ACE2, which certain viruses use for cell entry. news-medical.net
Research indicates that this compound can impair the terminal glycosylation of ACE2. nih.gov This alteration is significant because the interaction between the viral spike protein and a properly glycosylated ACE2 receptor is a key step for viral fusion and subsequent entry into the cell. nih.govnews-medical.net By disrupting the normal glycosylation pattern of ACE2, this compound may render the receptor less efficient at binding to viral proteins. nih.gov This mechanism suggests that this compound can block viral entry not just by raising endosomal pH, but also by directly modifying the host cell receptor. nih.govnih.gov Studies using pseudotyped viruses have shown that both this compound and its derivative, hydroxythis compound, can inhibit viral entry into cells that express ACE2, supporting the hypothesis that they act as ACE2 blockers. nih.govresearchgate.net Molecular docking experiments further suggest that this compound can bind to ACE2, forming a stable complex that could interfere with viral binding. nih.gov
Interference with Viral Protein Processing
This compound's antiviral activity extends to the later stages of the viral life cycle, specifically by interfering with the post-translational modification and processing of viral proteins. nih.govnih.gov Many viral proteins require processing within cellular compartments like the endoplasmic reticulum and the trans-Golgi network, processes that are often dependent on a specific, low pH environment. nih.govnih.gov As a weak base, this compound accumulates in these acidic organelles and raises their pH, thereby disrupting the function of pH-dependent enzymes, such as proteases and glycosyltransferases. nih.govnih.gov
This disruption has been observed across different types of viruses. For instance:
In the case of HIV, this compound inhibits the glycosylation of the gp120 envelope glycoprotein, resulting in the production of non-infectious viral particles. nih.govnih.govresearchgate.net
With Dengue-2 virus, this compound affects the proteolytic processing of the prM protein into the mature M protein, which impairs the virus's infectivity. nih.gov
For herpes simplex virus, this compound has been shown to inhibit viral budding, leading to an accumulation of non-infectious particles in the trans-Golgi network. nih.gov
By altering the maturation of crucial viral proteins, this compound can effectively hinder the assembly and release of new, infectious virions. nih.gov
Potential as a Zinc Ionophore
A significant aspect of this compound's mechanism of action is its function as a zinc ionophore—a molecule that can transport zinc ions (Zn2+) across cell membranes. holistic-health-masterclass.commdpi.comyoutube.comnih.gov While zinc is essential for many cellular processes, high intracellular concentrations of free zinc can be toxic to cells and inhibit viral replication. holistic-health-masterclass.com Specifically, elevated intracellular zinc levels have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for the replication of many RNA viruses. mdpi.comyoutube.com
Normally, cells maintain low levels of free intracellular zinc. holistic-health-masterclass.com this compound facilitates the influx of extracellular zinc into the cell's cytoplasm. mdpi.comyoutube.com Studies have demonstrated that when cells are treated with both this compound and zinc, intracellular zinc levels increase significantly. mdpi.comnih.gov This ionophoric property is not merely a generalized effect; research shows that this compound specifically transports zinc and not other metal ions like copper or iron. nih.gov
Furthermore, microscopic analysis has revealed that this compound targets the transported zinc ions to the lysosomes. nih.govnih.gov This accumulation of zinc within lysosomes, combined with this compound's established role as a lysosomotropic agent, suggests a multi-faceted mechanism that can contribute to both its antiviral and anticancer effects. nih.gov
Anticancer Mechanisms
Autophagy Inhibition
One of the most extensively studied anticancer mechanisms of this compound is its ability to inhibit autophagy. mdpi.commdpi.com Autophagy is a cellular self-degradation process where damaged organelles and proteins are enclosed in vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation and recycling. figshare.com In many cancer cells, autophagy acts as a pro-survival mechanism, helping them endure stressful conditions like nutrient deprivation, hypoxia, and exposure to chemotherapy. spandidos-publications.com
This compound, as a weak base, accumulates in the acidic environment of lysosomes. mdpi.comnih.gov This leads to an increase in lysosomal pH, which in turn inhibits the activity of lysosomal acid hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes. mdpi.comfigshare.comiiarjournals.org This disruption of the final step of the autophagic process leads to the accumulation of autophagosomes and autophagic substrates within the cell. spandidos-publications.comiiarjournals.org
By blocking this survival pathway, this compound can sensitize cancer cells to other anticancer treatments and, in some cases, induce cell death on its own. iiarjournals.orgfrontiersin.org The inhibition of autophagy by this compound has been demonstrated in various cancer types, including melanoma, pancreatic cancer, and esophageal carcinoma, making it a subject of numerous clinical trials in oncology. mdpi.comspandidos-publications.comnih.gov
Autophagy-Independent Mechanisms
While this compound is widely recognized as an autophagy inhibitor, research has uncovered several anticancer effects that are independent of this function. nih.govnih.govnih.gov These mechanisms highlight the compound's ability to impact tumor biology through multiple pathways.
One significant autophagy-independent effect is the normalization of the tumor vasculature. nih.gov Studies have shown that this compound can activate NOTCH1 signaling in endothelial cells, leading to a more quiescent and organized vessel phenotype. nih.gov This vascular normalization can reduce tumor hypoxia, decrease cancer cell invasion and metastasis, and improve the delivery and efficacy of chemotherapeutic drugs. nih.gov
Additionally, this compound can induce disorganization of the Golgi apparatus and the endo-lysosomal system, which is not directly tied to its role in blocking autophagosome-lysosome fusion. figshare.com This structural disruption can interfere with cellular processes vital for cancer cell survival and proliferation. figshare.com There is also evidence that this compound can sensitize breast cancer cells to chemotherapy through mechanisms that are independent of autophagy inhibition. nih.gov
Induction of Apoptosis
One primary mechanism involves the activation of the p53 tumor suppressor pathway. In glioma cells, this compound has been shown to induce apoptosis by activating p53. nih.gov The induction of apoptosis is often confirmed by the activation of key executioner proteins like caspase-3 and the subsequent cleavage of substrates such as PARP. nih.govnih.gov
This compound can also trigger apoptosis through endoplasmic reticulum (ER) stress. nih.gov By disrupting cellular processes, this compound can cause an accumulation of unfolded proteins in the ER, initiating an ER stress response that, if sustained, leads to apoptosis. nih.gov In some cancer types, like pancreatic cancer, this compound enhances apoptosis induced by other agents, such as TRAIL (TNF-related apoptosis-inducing ligand), by downregulating anti-apoptotic proteins. plos.org Furthermore, in lung cancer cells, this compound has been observed to induce mitochondrial-mediated apoptosis, indicating its ability to engage the intrinsic apoptotic pathway. spandidos-publications.com The combination of this compound with DNA repair inhibitors has also been shown to have a synergistic effect on inducing apoptosis in cancer cells. frontiersin.org
Data on this compound's Mechanisms
Research Findings on this compound's Anticancer Effects
Other Proposed Mechanisms
Beyond its well-documented role in disrupting heme detoxification in the malaria parasite, this compound's biological effects are attributed to several other mechanisms. These alternative modes of action contribute to its broader pharmacological profile and involve complex interactions at the molecular and cellular levels.
This compound has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme crucial for various cellular processes, including inflammation and membrane remodeling. nih.govnih.gov PLA2 catalyzes the hydrolysis of phospholipids, releasing arachidonic acid, a precursor for inflammatory mediators like eicosanoids. nih.gov
Research on Plasmodium falciparum identified a phospholipase A2 activity that was inhibited by this compound. nih.gov The concentration of this compound required to cause 50% inhibition (IC50) was found to be 1.3 mM, a level considered to be within the range of concentrations achieved in the food vacuole of the parasite. nih.gov This suggests that the inhibition of the plasmodial PLA2 could be relevant to the drug's therapeutic action. nih.gov In studies using mouse macrophages, this compound was observed to inhibit the release of arachidonate (B1239269) and the formation of eicosanoids, which was attributed to the inhibition of the activation of the arachidonate-mobilizing phospholipase A2. nih.gov This effect on PLA2 is also thought to be linked to this compound's ability to stabilize membranes. nih.gov
Inhibition of P. falciparum Phospholipase A2 by Antimalarials nih.gov
| Compound | IC50 (mM) |
|---|---|
| This compound | 1.3 |
| Quinine (B1679958) | 1.0 |
| Arteether | 1.8 |
This compound interacts with and alters the properties of biological membranes. As a weak base, the uncharged form of this compound can diffuse across membranes into acidic intracellular compartments like lysosomes or the parasite's digestive vacuole. nih.govnih.gov Inside these acidic environments, it becomes protonated, trapping it within the organelle and leading to an increase in the internal pH. nih.govbiorxiv.org
Studies using 2H-NMR spectroscopy have demonstrated that this compound can stabilize phospholipid membranes against perturbations. nih.gov For instance, 1-stearoyl,2-sn-arachidonoylglycerol (SAG), a potent activator of phospholipase A2, can induce the formation of non-bilayer lipid phases in model membranes. nih.gov The addition of this compound was found to almost completely abolish these SAG-induced non-bilayer structures, indicating a significant membrane-stabilizing effect. nih.gov This action may partially explain its inhibitory properties on phospholipase A2. nih.gov
Atomistic simulations provide further insight, showing that while neutral this compound can permeate a model membrane, the protonated form faces a significant energy barrier of approximately 60 kJ mol−1 for translocation, effectively preventing it from crossing the membrane. acs.org In other contexts, such as the neuromuscular junction, this compound has been found to disrupt presynaptic membrane retrieval and synaptic vesicle recycling, highlighting its complex interference with membrane trafficking processes. mdpi.com
This compound exerts significant influence on a variety of cellular signaling pathways and transcriptional programs, which can lead to diverse cellular outcomes depending on the cell type and context. nih.govnih.gov
In cancer cells, this compound's effects can be heavily influenced by the status of the tumor suppressor protein p53. nih.gov In glioblastoma stem cells with wild-type p53, this compound was found to activate pro-survival pathways. nih.gov The drug also interferes with inflammatory signaling, including pathways mediated by Toll-like receptors (TLR) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, it can impact cellular energy regulation by affecting the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. nih.govmdpi.com
Transcriptomic analyses have revealed broad changes in gene expression following this compound treatment. In esophageal squamous cell carcinoma cells, the most significantly affected pathways were identified as the "Cell cycle" and "Glycerophospholipid metabolism". biorxiv.org In the context of malaria, comparative transcriptome profiling of this compound-sensitive and this compound-resistant strains of P. falciparum revealed significant differences in the expression of genes involved in pathogenesis and host-parasite interactions. researchgate.net Studies in the yeast Saccharomyces cerevisiae used as a model organism have shown that survival in the presence of this compound requires the Hog1 and Slt2 mitogen-activated protein kinase (MAPK) pathways. asm.org
Examples of Signaling Pathways Altered by this compound
| Pathway/Process | Observed Effect | Cellular Context | Source |
|---|---|---|---|
| p53-p21-DREAM | Activation of p53-dependent transcriptional repression | Glioblastoma Stem Cells (wt-p53) | nih.gov |
| AMPK/mTOR | Inhibition of mTOR; potential synergy with AMPK activation | General cellular metabolism | nih.govmdpi.com |
| Cell Cycle & Glycerophospholipid Metabolism | Identified as top two altered pathways in transcriptomic analysis | Esophageal Squamous Cell Carcinoma | biorxiv.org |
| Hog1/Slt2 MAPK | Activation required for cell survival in the presence of this compound | Yeast (S. cerevisiae) | asm.org |
A more direct molecular interaction contributing to this compound's biological effects is its ability to bind to and intercalate into double-stranded DNA (dsDNA). researchgate.netnih.gov This interaction has been characterized using multiple biophysical techniques, including optical tweezers and atomic force microscopy. nih.gov
Research has shown that this compound behaves as a classic DNA intercalator, inserting its aromatic ring system between the base pairs of the DNA helix. researchgate.netnih.gov This binding is entropically driven and occurs with a dissociation constant (KD) of approximately 200 µM in physiological salt conditions. researchgate.netnih.gov The intercalation has measurable physical consequences for the DNA molecule: it extends the length of the dsDNA duplex by about 0.29 nm for each bound this compound molecule and increases the DNA's thermal stability, raising its melting temperature by about 15 °C when saturated. nih.gov
This direct interaction with DNA is proposed to be a key mechanism behind the drug's cytotoxicity. researchgate.netnih.gov By binding to DNA, this compound can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. nih.gov Studies have confirmed that this compound is highly cytotoxic to different cell lines at low micromolar concentrations. nih.gov This mechanism is distinct from its effects on lysosomes, providing another pathway through which this compound can exert a cytotoxic effect. researchgate.netnih.gov
Physicochemical Parameters of this compound-dsDNA Interaction researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Binding Mode | Intercalation |
| Dissociation Constant (KD) | ~200 µM |
| Thermodynamic Driver | Entropically driven |
| Extension per Bound Ligand | ~0.29 nm |
| Increase in DNA Melting Temperature (Tm) | ~15 °C (at saturation) |
Pharmacokinetics and Pharmacodynamics in Research
Absorption and Distribution in Biological Systems
Chloroquine is characterized by its rapid and nearly complete absorption from the gastrointestinal tract following oral administration. frontiersin.org Studies have reported its oral bioavailability to be high, with one study noting a mean of 89% from a tablet formulation. nih.gov The time to reach maximum plasma concentration (Tmax) can vary, generally ranging from 1 to 6 hours, a variability that may be influenced by different formulations and administration conditions. nih.gov While data on the effect of food on this compound absorption is limited, one study on the related compound hydroxythis compound (B89500) suggested that food does not affect the extent of absorption but may prolong the absorption lag-time. nih.gov
Once absorbed, this compound exhibits a very high volume of distribution, indicating extensive diffusion from the bloodstream into the body's tissues. nih.govwikipedia.org The volume of distribution has been estimated to be between 200 to 800 L/kg based on plasma concentrations. nih.govdrugbank.com This extensive distribution is due to the drug's tendency to be sequestered in tissues, particularly adipose tissue. wikipedia.orgnih.gov This accumulation can lead to long-term storage in the body. nih.goventokey.com
This compound's binding to plasma proteins is moderate, with reported binding percentages ranging from 46% to 74%. wikipedia.orgdrugbank.comnih.gov In healthy individuals, the mean plasma protein binding is approximately 61%. nih.gov Both albumin and alpha-1-acid glycoprotein (B1211001) have been identified as key binding proteins, contributing to a similar extent at physiological concentrations. nih.gov There is also stereoselectivity in plasma protein binding, with the S(+)-chloroquine enantiomer being more highly bound (67%) compared to the R(-)-chloroquine enantiomer (35%). nih.gov This difference in binding results in higher unbound plasma concentrations for the R(-)-enantiomer. nih.gov
The uptake of this compound into cells like erythrocytes occurs through passive diffusion of the neutral, uncharged form of the molecule. nih.gov Although the neutral form is scarce at physiological pH, it is the primary species that can permeate cell membranes. nih.gov Inside the acidic environment of cellular compartments like the parasite's food vacuole, the drug becomes protonated, which traps it inside and contributes to its mechanism of action. nih.gov
Table 1: Key Pharmacokinetic Parameters of this compound Absorption and Distribution
| Parameter | Value | Source(s) |
|---|---|---|
| Oral Bioavailability | ~89% | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours | nih.gov |
| Volume of Distribution (Vd) | 200 - 800 L/kg (plasma-based) | nih.govdrugbank.com |
| Plasma Protein Binding | 46% - 74% | wikipedia.orgdrugbank.comnih.gov |
Metabolism and Metabolites
This compound is primarily metabolized in the liver, where it undergoes N-dealkylation reactions mediated by the cytochrome P450 (CYP) enzyme system. nih.goventokey.comnih.govnih.gov This process leads to the formation of its main pharmacologically active metabolites: desethylthis compound (B194037) (DCQ) and, to a lesser extent, bisdesethylthis compound (BDCQ). nih.govnih.govnih.gov Following administration, desethylthis compound concentrations can reach up to 40% of the parent this compound concentrations, while bisdesethylthis compound reaches about 10%. nih.govnih.gov
Research using human liver microsomes has identified several CYP isoforms involved in this compound's metabolism. nih.govnih.gov In vitro studies have shown that CYP1A2, CYP2C8, CYP2C19, CYP2D6, and CYP3A4/5 all exhibit significant activity in the formation of desethylthis compound. nih.gov However, the major enzymes responsible for the N-deethylation of this compound to DCQ in vivo are considered to be CYP2C8 and CYP3A4/5. nih.govnih.govresearchgate.net The formation of DCQ has been shown to be strongly correlated with the activity of these two enzymes. nih.gov While CYP2D6 also catalyzes the deethylation of this compound and has a high affinity (low Km), its contribution is limited by a significantly lower maximum reaction velocity (Vmax) compared to CYP2C8 and CYP3A4. nih.govnih.gov
The metabolism of this compound can be influenced by other drugs that inhibit these CYP enzymes. For instance, ketoconazole, a known inhibitor of CYP3A4, has been shown to inhibit the formation of desethylthis compound. nih.goventokey.com this compound and its primary metabolite, desethylthis compound, are also known to be inhibitors of CYP2D6, which can lead to potential drug-drug interactions. nih.govresearchgate.net
Table 2: Major Cytochrome P450 Isozymes Involved in this compound Metabolism
| Enzyme | Role in Metabolism | Source(s) |
|---|---|---|
| CYP2C8 | Major enzyme for N-deethylation to DCQ | nih.govnih.govnih.govresearchgate.net |
| CYP3A4/5 | Major enzyme for N-deethylation to DCQ | nih.govnih.govnih.govresearchgate.net |
| CYP2D6 | Minor contribution to metabolism; inhibited by this compound | nih.govnih.gov |
| CYP1A2 | Exhibits metabolic activity in vitro | nih.gov |
| CYP2C19 | Exhibits metabolic activity in vitro | nih.gov |
Elimination and Excretion Pathways
The elimination of this compound from the body is a slow process, characterized by a long elimination half-life that ranges from 20 to 60 days. nih.govdrugbank.comnih.govnih.gov This prolonged half-life is due to the extensive tissue sequestration and slow release of the drug back into the plasma. nih.goventokey.com Consequently, both the parent drug and its metabolites can be detected in the urine for months after a single dose. nih.govnih.gov
This compound is cleared from the body through both renal (kidney) and hepatic (liver) pathways. nih.govnih.gov Approximately 40-60% of the drug is excreted via the kidneys. nih.goventokey.com A significant portion of the drug excreted in the urine is in its unchanged form (about 50-70%), with desethylthis compound accounting for around 10-23%. drugbank.comnih.gov Fecal excretion also plays a role, accounting for about 8-10% of elimination. nih.goventokey.com A small fraction, around 5%, is thought to be eliminated through the skin. nih.goventokey.com
The rate of renal excretion can be influenced by urinary pH. nih.goventokey.com Acidification of the urine can increase renal excretion, while alkalinization can decrease it. nih.goventokey.com The clearance of this compound is equally dependent on the kidney and the liver. nih.gov Conditions that impair the function of either the liver or kidneys can lead to decreased excretion and greater retention of the drug in the body. nih.goventokey.com
Table 3: this compound Elimination and Excretion
| Parameter | Details | Source(s) |
|---|---|---|
| Elimination Half-life | 20 - 60 days | nih.govdrugbank.comnih.govnih.gov |
| Primary Excretion Route | Renal (Urine) | nih.goventokey.com |
| Urinary Excretion | ~50-70% as unchanged this compound, ~10-23% as desethylthis compound | drugbank.comnih.gov |
| Fecal Excretion | ~8-10% | nih.goventokey.com |
| Other Pathways | ~5% via skin | nih.goventokey.com |
Interspecies Pharmacokinetic and Pharmacodynamic Variability
Significant variability in the pharmacokinetics of this compound exists between different mammalian species. nih.gov However, studies have shown that the biphasic elimination profiles are similar across species, and allometric scaling can be a plausible method for preclinical investigations. nih.govasm.org Allometric equations, which relate physiological parameters to body weight, have been developed for this compound's clearance, volume of distribution, and half-life in healthy mammals. nih.govasm.org
In a study comparing healthy and malaria-infected mice, the pharmacokinetic parameters of this compound were altered by the infection. asm.org The elimination half-life of this compound was longer in malaria-infected mice (99.3 h) compared to healthy mice (46.6 h). asm.org Similarly, the volume of distribution was larger in infected mice. asm.org This highlights that the disease state can significantly impact the drug's disposition.
Pharmacodynamic responses also show interspecies differences. In murine malaria models using Plasmodium berghei, this compound demonstrated a dose-related reduction in parasitemia. asm.org These models are crucial for preclinical testing of new antimalarial drugs, with this compound often serving as a comparator compound. nih.gov In rats, a stereoselective difference in efficacy has been observed, where S(+)-chloroquine had a lower dose required to elicit 50% of the maximal effect compared to R(-)-chloroquine, a discrepancy potentially linked to stereoselective pharmacokinetics. nih.gov
Clinical Pharmacokinetic and Pharmacodynamic Studies in Specific Patient Populations
The pharmacokinetics and pharmacodynamics of this compound can be influenced by the patient's physiological condition, leading to variability in drug exposure and response in specific populations. nih.gov
Recent clinical studies have provided more robust pharmacokinetic data for this compound in children and pregnant women. nih.gov In pregnant women, this compound has been shown to cross the placenta. frontiersin.org While it appears safe for malaria prophylaxis during pregnancy, studies in mice have shown that it accumulates in fetal eyes and can remain for months after the drug is cleared from the rest of the body. wikipedia.org Small amounts of this compound are also excreted in breast milk. frontiersin.orgwikipedia.org
In patients with malaria, the disease itself can alter the drug's pharmacokinetics, as seen in animal models. nih.govasm.org A population pharmacokinetic/pharmacodynamic (PK/PD) study in volunteers infected with Plasmodium vivax characterized the relationship between this compound concentrations and parasite clearance. nih.govresearchgate.net This study estimated a parasite clearance half-life of 4.5 hours and a parasite reduction ratio of 400 every 48 hours, providing a quantitative measure of the drug's effect against this specific parasite. nih.govresearchgate.net The choice of biological matrix (whole blood vs. plasma) is also important for monitoring this compound concentrations, as the drug partitions extensively into erythrocytes, leading to different pharmacokinetic parameter estimates. nih.gov
In patients with rheumatoid arthritis, plasma protein binding of this compound was found to be similar to that in healthy subjects, suggesting that this factor is unlikely to be a major determinant of pharmacokinetic variability or response in this population. nih.gov The metabolism of this compound can also vary based on ethnic origin and genetic polymorphisms in CYP enzymes, which can affect drug disposition. nih.gov
Drug Resistance Research
Antimalarial Resistance in Plasmodium falciparum
The primary mechanism of chloroquine action involves its accumulation in the acidic digestive vacuole of the parasite. Inside this organelle, this compound interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. nih.govfrontiersin.orgplos.org Resistance to this compound is fundamentally linked to a reduction in the drug's accumulation within this digestive vacuole. nih.govfrontiersin.orgplos.orgnih.gov This reduction is primarily mediated by mutations in specific transporter proteins located on the vacuolar membrane. nih.govfrontiersin.orgplos.org
The Plasmodium falciparum this compound resistance transporter (PfCRT) is a protein located on the membrane of the parasite's digestive vacuole. nih.gov Mutations in the pfcrt gene are the principal determinant of this compound resistance. nih.govnih.govnih.govodu.edu While a wild-type PfCRT protein does not transport this compound, certain mutations confer this ability, allowing the parasite to expel the drug from its site of action. nih.govfrontiersin.org
In sensitive parasites, this compound, a weak base, freely diffuses across membranes in its neutral state and becomes protonated and trapped within the acidic environment of the digestive vacuole, leading to high concentrations. nih.govplos.org However, in resistant parasites, mutant PfCRT actively transports the protonated this compound out of the vacuole, thereby reducing its intra-vacuolar concentration to sub-lethal levels. nih.govplos.orgnih.gov This efflux mechanism is a hallmark of this compound resistance and directly correlates with a decreased accumulation of the drug. nih.govfrontiersin.orgnih.gov Studies using isolated digestive vacuoles have confirmed that vacuoles from resistant parasites accumulate significantly less this compound than those from sensitive parasites. frontiersin.org This active efflux is considered the primary way mutant PfCRT confers resistance. nih.govplos.org
A multitude of mutations have been identified in the pfcrt gene, but a single point mutation is considered critical for conferring the resistance phenotype: a change from lysine (B10760008) (K) to threonine (T) at codon 76 (K76T). plos.orgnih.govnih.gov This K76T mutation is located in the first transmembrane domain of the PfCRT protein and is a key molecular marker for this compound resistance. nih.govnih.govnih.gov Allelic exchange experiments, where the mutant K76T codon was replaced with the wild-type K76 codon in resistant parasites, resulted in a return to this compound sensitivity. nih.gov This provides conclusive evidence for the central role of the K76T mutation. nih.gov While K76T is the cornerstone of resistance, other mutations in PfCRT often accompany it, forming different haplotypes that can modulate the level of resistance. nih.govnih.govnih.gov For instance, the CVIET haplotype is common in Southeast Asia and Africa, while the SVMNT haplotype is found in South America. nih.govpnas.org
Table 1: Key PfCRT Haplotypes and Associated Geographic Regions
| PfCRT Haplotype | Key Mutations | Primary Geographic Distribution |
|---|---|---|
| CVIET | K76T, C72S, V73V, I74I, E75E | Southeast Asia, Africa nih.govpnas.org |
| SVMNT | K76T, S163A, V220A, M343L, N326S | South America pnas.orgnih.gov |
| Dd2 | C72S, M74I, N75E, K76T, A220S, Q271E, N326S, T333S, I356T, R371I | Indochina nih.gov |
| 7G8 | C72S, M74I, N75E, K76T, A220S, Q271E, N326S, T333S, I356T, R371I | Brazil nih.gov |
The P. falciparum multidrug resistance transporter 1 (PfMDR1), also known as P-glycoprotein homolog 1 (Pgh1), is another transporter protein located on the parasite's digestive vacuole membrane. plos.orgnih.govfrontiersin.org While mutations in pfcrt are the primary drivers of this compound resistance, polymorphisms in the pfmdr1 gene can modulate the level of resistance. nih.govnih.govplos.org The PfMDR1 protein is an ATP-binding cassette (ABC) transporter. frontiersin.org Certain mutations in pfmdr1, such as the N86Y mutation, have been associated with altered susceptibility to this compound and other antimalarials. frontiersin.orgnih.govplos.org Studies have shown that the presence of the PfMDR1 86Y mutation, in conjunction with the PfCRT K76T mutation, can influence treatment outcomes. nih.govcapes.gov.br The interplay between pfcrt and pfmdr1 genotypes appears to fine-tune the parasite's response to quinoline-based drugs, with different combinations of alleles being selected in different geographical regions, likely due to varying drug pressures. pnas.orgnih.gov
This compound-resistant P. falciparum emerged independently in at least two, and possibly up to four, distinct geographical locations during the late 1950s and early 1960s. pnas.orgnih.govcdc.gov The primary epicenters of resistance are believed to be on the border of Thailand and Cambodia in Southeast Asia and in northern South America (Colombia/Venezuela). nih.govcdc.govresearchgate.net From these origins, resistance spread rapidly across the globe. The resistant parasites from Southeast Asia disseminated throughout Asia and then to Africa, while the South American strains spread throughout that continent. pnas.orgcdc.govresearchgate.net By the 1980s, this compound resistance was widespread in most malaria-endemic regions, rendering the drug ineffective for treating P. falciparum malaria in many areas. cdc.gov Molecular studies tracking the genetic signatures of different resistant haplotypes have helped to map these historical migration routes of drug-resistant malaria. researchgate.net Today, this compound resistance is prevalent in nearly all areas where P. falciparum is transmitted. cdc.gov
Table 2: Timeline of this compound Resistance Emergence and Spread
| Time Period | Event | Geographic Area(s) |
|---|---|---|
| Late 1950s | Independent emergence of this compound resistance. cdc.govresearchgate.net | Southeast Asia (Thailand-Cambodia border), South America (Colombia/Venezuela) cdc.govresearchgate.net |
| 1960s | Spread of resistance within Southeast Asia and South America. cdc.gov | Asia, South America cdc.gov |
| 1970s - 1980s | Spread of resistance from Asia to Africa and further expansion in South America. researchgate.net | Sub-Saharan Africa, South America researchgate.net |
| Present | Widespread resistance in almost all P. falciparum endemic regions. cdc.gov | Global cdc.gov |
Immunity and Outcomes of Resistant Infections
The clinical outcome following treatment of a malaria infection with this compound is not determined solely by the resistance level of the Plasmodium parasite; the host's immune status plays a crucial role. nih.gov Field studies have substantiated the important role of immunity in the outcomes of resistant infections after this compound treatment. nih.govoup.com This interaction is particularly evident in the context of acquired immunity, or "premunition," which develops over years of repeated exposure to Plasmodium falciparum infections. oup.com
A significant factor in the ability to clear this compound-resistant parasites is the patient's age, which often correlates with the level of acquired immunity. oup.com Research conducted in Mali with individuals frequently infected with various P. falciparum strains demonstrated that the capacity to clear resistant parasites post-treatment improves with age. oup.com In areas where both this compound-sensitive and resistant strains are common, preexisting immunity developed by children can act in concert with this compound to combat resistant parasites. oup.com
This age-related clearance of resistant parasites has been observed in multiple studies across different regions, including Uganda, Mozambique, Cameroon, and Laos. oup.com The interplay between the drug and the host's immune system can result in clinical benefits even when the infecting parasite has resistance markers. oup.com
Conversely, in non-immune populations or in regions where this compound resistance has newly emerged, the outcomes can be severe. oup.com An outbreak of malaria in a previously this compound-susceptible area of Saudi Arabia resulted in a significant number of patients developing cerebral malaria, with a high case fatality rate, underscoring the danger of resistant strains in populations lacking acquired immunity. oup.com
Interactive Data Table: Age-Related Clearance of this compound-Resistant P. falciparum in Mali
The table below summarizes findings from a study in Mali, illustrating the impact of age-related immunity on the ability to clear this compound-resistant malaria parasites following treatment.
| Age Group | Percentage of Infections with Resistant Parasites Cleared |
| <10 years old | 32% |
| ≥10 years old | 66% |
| Data sourced from a study by Djimdé et al., as cited in The Journal of Infectious Diseases. oup.com |
Antiviral Drug Resistance Development
While this compound's use as an antimalarial has been curtailed by widespread parasite resistance, its potential as an antiviral agent is associated with a low propensity for resistance development. nih.govnih.gov The primary reason for this is that this compound's antiviral mechanism appears to target host cellular processes rather than specific viral enzymes or proteins. nih.gov This host-oriented mechanism presents a more difficult challenge for a virus to overcome through mutation. nih.gov
This compound's antiviral effects are linked to its ability to increase the pH in acidic intracellular vesicles like endosomes and the trans-Golgi network. nih.gov This change in pH can impair the function of cellular enzymes, such as glycosyl-transferases, which are essential for the post-translational modification of viral glycoproteins. nih.gov For instance, in the context of HIV, this compound's interference with the glycosylation of the gp120 envelope glycoprotein (B1211001) reduces the infectivity of newly produced virions. nih.gov Because this action is on cellular machinery, it is believed to be a reason for the broad-spectrum in-vitro activity of this compound against various HIV-1 and HIV-2 subtypes. nih.gov
Clinical research has provided data consistent with the hypothesis that resistance to this compound's antiviral effects does not readily develop. nih.gov A randomized, double-blinded trial comparing hydroxythis compound (B89500) with zidovudine (B1683550) monotherapy in HIV-positive patients offers a clear example. nih.gov Over the 16-week study, a portion of the patients receiving zidovudine, a direct-acting antiretroviral, showed an increase in HIV-1 RNA levels, indicating the development of resistance. nih.gov In contrast, none of the patients in the hydroxythis compound group exhibited a similar increase. nih.gov
Interactive Data Table: Resistance Development in HIV-1 Patients After 16 Weeks of Monotherapy
This table presents a comparison of resistance development between hydroxythis compound and zidovudine from a clinical trial.
| Treatment Group | Total Patients | Patients with Increased HIV-1 RNA Levels (Indicative of Resistance) |
| Hydroxythis compound | 35 | 0 |
| Zidovudine | 37 | 8 |
| Data sourced from a clinical trial as reviewed in The Lancet Infectious Diseases. nih.gov |
Toxicity and Adverse Effects Research Mechanistic and Clinical Implications
Mechanisms of Chloroquine Toxicity
The cytotoxic effects of this compound are rooted in its fundamental chemical properties and interactions with cellular components.
This compound and its counterpart, hydroxythis compound (B89500), can induce oxidative stress by increasing the production of reactive oxygen species (ROS). nih.gov Research indicates that these compounds can interfere with the mitochondrial respiratory chain, specifically complexes I and III, leading to the generation of free radicals. nih.gov This disruption can lead to a collapse in the mitochondrial membrane potential and subsequent mitochondrial dysfunction. nih.gov Some studies suggest that this compound's accumulation in lysosomes can lead to an increase in lysosomal membrane permeability, releasing ions like Fe²⁺ into the cytoplasm. plos.org This, in conjunction with hydrogen peroxide, can trigger the Fenton reaction, generating highly reactive hydroxyl radicals and elevating intracellular ROS levels. plos.org This induced oxidative stress is considered a significant contributor to this compound's cardiotoxicity. nih.govnih.gov
As a weakly basic compound, this compound can readily diffuse across cellular membranes into acidic organelles like lysosomes. portlandpress.commdpi.com Inside the lysosome, this compound becomes protonated and trapped, leading to an increase in the intralysosomal pH. portlandpress.comtandfonline.com This alkalinization impairs the function of pH-sensitive lysosomal enzymes and inhibits the crucial fusion of autophagosomes with lysosomes. portlandpress.commdpi.comarvojournals.org
This disruption of the autophagy-lysosome pathway results in the accumulation of non-digestible materials. arvojournals.org Research has shown that treatment with this compound leads to the buildup of autophagic substrates like p62, lipidated LC3-II, and ubiquitinated proteins. arvojournals.orgnih.gov This failure of cellular waste clearance can cause severe lysosomal dysfunction and contribute to cytotoxicity. arvojournals.org In retinal pigment epithelial (RPE) cells, this process is implicated in the pathogenesis of this compound-induced retinopathy. nih.gov
This compound is a cationic amphiphilic drug, a characteristic that allows it to bind to biological membranes. mdpi.com This binding involves both nonspecific hydrophobic and ionic interactions, which can alter membrane structure and function. mdpi.com The interaction of this compound with membranes is critical to its ability to permeate into cells and their organelles. nih.gov Studies using atomistic detail have explored the permeation of both neutral (CQ⁰) and protonated (CQ⁺) this compound through a model cell membrane. acs.org While the neutral form can cross the membrane's hydrophobic core, the charged form is destabilized within the membrane, leading to deformation and water defects. nih.govacs.org This interaction and potential destabilization can affect various membrane-dependent functions. mdpi.com
A significant mechanism of this compound's toxicity is its direct interaction with DNA. acs.org Research using multiple complementary techniques, including optical tweezers and atomic force microscopy, has shown that this compound intercalates into double-stranded DNA (dsDNA). nih.govnih.gov This process, where the aromatic rings of the this compound molecule insert themselves between the base pairs of the DNA helix, is entropically driven and has a binding affinity (K_D) of approximately 200 µM. nih.govresearchgate.net
This intercalation physically alters the DNA structure, increasing its contour and persistence length. nih.gov It also stabilizes the DNA duplex, increasing its melting temperature by about 15°C when saturated. nih.gov By stabilizing the B-DNA form, this compound can interfere with essential cellular processes that require DNA strand separation, such as replication and transcription, ultimately leading to cytotoxicity. nih.gov This cytotoxic effect has been observed in various cell lines at low micromolar concentrations. acs.org
Organ-Specific Toxicity Research
The mechanisms of toxicity translate into specific pathologies in various organs, with cardiac tissue being particularly susceptible.
This compound-induced cardiotoxicity is a significant and potentially irreversible adverse effect. nih.govresearchgate.net It can manifest as a range of cardiac abnormalities, including conduction disorders and various forms of cardiomyopathy. reccardioclinics.orgnih.gov These effects are often dose-dependent and linked to long-term treatment. researchgate.net
The primary manifestations include:
Conduction Disorders : These are the most common cardiac side effect, affecting a large majority of reported cases. researchgate.net Abnormalities can include atrioventricular (AV) block and bundle-branch block. nih.govreccardioclinics.org
Cardiomyopathy : this compound can induce hypertrophic, dilated, and restrictive cardiomyopathies. reccardioclinics.org The heart often shows concentric hypertrophy. nih.gov Histopathological examination of endomyocardial biopsies typically reveals characteristic myocyte vacuolization and the presence of myeloid and curvilinear bodies, which are signs of lysosomal storage dysfunction. nih.govreccardioclinics.org
These structural and electrical changes can lead to severe clinical outcomes, including heart failure and, in some cases, death. researchgate.netreccardioclinics.org Research suggests the cardiotoxicity stems from multiple mechanisms, including the direct inhibition of ion channels, interference with the autophagy flux in cardiac myocytes, and mitochondrial dysfunction leading to oxidative stress. nih.govresearchgate.net
Table 1: Summary of Research Findings on this compound-Induced Cardiac Toxicity
This table summarizes key findings from systematic reviews and case series on the cardiac effects of this compound.
| Category | Key Research Findings | Source Index |
|---|---|---|
| Prevalence and Demographics | Cardiotoxicity is an underrecognized complication. In a systematic review of 79 cases, patients were predominantly female (76%) with a median age of 56 years. | reccardioclinics.org |
| Conduction Disorders | Reported as the main side effect in 85% of patients in a review of 127 cases. Includes atrioventricular block and bundle-branch block. | researchgate.net |
| Cardiomyopathy Types | Includes hypertrophic, dilated, and restrictive forms, often presenting with concentric hypertrophy. | reccardioclinics.orgnih.gov |
| Clinical Manifestations | Common presentations include heart failure (26.8% of cases), ventricular hypertrophy (22%), and hypokinesia (9.4%). | researchgate.net |
| Histopathological Features | Endomyocardial biopsy reveals characteristic myocyte vacuolization, fibrosis, and the deposition of myeloid and curvilinear bodies. | nih.govreccardioclinics.org |
| Prognosis | Toxicity may be reversible with early detection and drug discontinuation. However, in a review, progression was unfavorable in many, leading to irreversible damage (12.9%) or death (30.8%). | researchgate.netnih.gov |
Ocular Toxicity (Retinopathy, Macular Damage)
This compound is well-documented to cause significant ocular toxicity, particularly affecting the retina. eyewiki.orgaao.org The drug binds to melanin (B1238610) in the retinal pigment epithelium (RPE), leading to a buildup that damages retinal cells. aao.orgnih.gov This process affects the metabolism of the retinal cells, specifically inhibiting the phagocytosis of shed photoreceptor outer segments by the RPE. nih.gov This disruption results in the irreversible loss of photoreceptors and atrophy of the RPE. nih.gov
In the early stages, this compound-induced retinopathy may not produce noticeable symptoms. eyewiki.orgaao.org However, some individuals might experience a paracentral scotoma (a blind spot near the center of vision) or changes in color vision. eyewiki.orgaao.org As the toxicity progresses, it leads to the classic sign of a bilateral "bull's-eye" maculopathy. eyewiki.orgaao.org This is characterized by a ring of RPE depigmentation surrounding a spared foveal island, which is a late and irreversible finding. eyewiki.orgaao.org In advanced stages, the damage can expand to cause widespread retinal atrophy, attenuation of retinal arterioles, and optic disc pallor. eyewiki.org Unlike its derivative hydroxythis compound, this compound has also been associated with the formation of cataracts. eyewiki.org
| Aspect of Toxicity | Research Finding | Citation |
|---|---|---|
| Mechanism | Binds to melanin in the retinal pigment epithelium (RPE), inhibiting lysosome activity and causing photoreceptor loss and RPE atrophy. | aao.orgnih.gov |
| Early Symptoms | Often asymptomatic, but can include paracentral scotomas and changes in color vision. | eyewiki.orgaao.org |
| Advanced Signs | Development of a "bull's-eye" maculopathy, which is a late and irreversible finding. | eyewiki.orgaao.org |
| Other Ocular Effects | Can induce cataract formation. Corneal deposits from the drug are also possible but are typically reversible upon discontinuation. | eyewiki.orgnih.gov |
| Prognosis | Retinal damage is generally irreversible and can continue to progress even after the drug is stopped. | aao.orgnih.gov |
Hepatic Effects (e.g., Inflammation, Congestion)
This compound has been associated with hepatotoxicity, although the precise mechanisms are not fully understood. npra.gov.mydroracle.ai It is metabolized by the hepatic cytochrome P450 system, and its use can lead to liver injury ranging from asymptomatic elevation of liver enzymes to acute hepatitis. nih.govdroracle.ai Symptoms of severe liver dysfunction can include fatigue, nausea, abdominal pain, and jaundice. droracle.ai
Research suggests that the hepatotoxic effects may be caused by the formation of reactive metabolites and subsequent oxidative stress. npra.gov.my Animal studies have indicated that pre-existing inflammation can significantly increase the risk of this compound-induced liver injury. In a study involving rats, non-hepatotoxic doses of this compound became toxic when administered with bacterial lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This co-exposure resulted in severe hepatitis, endotheliitis (inflammation of the endothelium), and sinusoidal congestion. nih.gov The study also noted an increase in markers of oxidative stress, such as lipid peroxidation and protein carbonylation, along with the depletion of glutathione, a key antioxidant. nih.gov Some research has pointed to a dual role for this compound, where it may offer protection against inflammation in the early phase of liver ischemia-reperfusion injury but can aggravate damage in the late phase by inducing apoptosis and inhibiting autophagy. nih.gov
| Effect | Description | Citation |
|---|---|---|
| Hepatotoxicity | Can cause a range of liver injury, from asymptomatic transaminase elevations to acute hepatitis. | droracle.ai |
| Inflammation & Congestion | Animal models show severe hepatitis, endotheliitis, and sinusoidal congestion, especially when co-administered with an inflammatory agent. | nih.gov |
| Proposed Mechanism | Involves reactive metabolites, oxidative stress, and potential idiosyncratic toxic effects synergistic with inflammatory responses. | npra.gov.my |
| Risk Factors | Risk may be increased in patients with pre-existing liver disease, alcohol use, or when used with other hepatotoxic drugs. | droracle.ai |
Neurological Effects (e.g., CNS sodium channel toxicity, seizures)
This compound can exert significant neurological effects, stemming in part from its action as a sodium channel blocker in the central nervous system (CNS). nih.govnih.gov This mechanism is shared with other substances known to cause neurological and cardiac toxicity. nih.gov A variety of neurological adverse effects have been reported, including confusion, dizziness, headaches, CNS depression, and ataxia. nih.gov
Seizures are a recognized, though less common, neurological complication. nih.gov The evidence linking this compound to an increased risk of seizures is largely based on case reports and case series rather than large-scale clinical trials. researchgate.net In cases of acute overdose, seizures can be a prominent feature of toxicity. nih.gov Rarely, extrapyramidal effects such as coarse tremors and involuntary movements have been observed. nih.gov Chronic use has been associated with the development of more persistent neurological issues, including toxic encephalopathy. researchgate.net
| Effect | Description | Citation |
|---|---|---|
| Primary Mechanism | Acts as a sodium channel blocker in the CNS. | nih.gov |
| Common Effects | Confusion, dizziness, headaches, CNS depression, ataxia. | nih.gov |
| Seizures | An identified risk, particularly in overdose, though evidence from clinical trials is limited. | nih.govresearchgate.net |
| Rare Effects | Extrapyramidal symptoms (e.g., tremors, dystonia), toxic encephalopathy. | nih.govresearchgate.net |
Comparative Toxicity Studies with Hydroxythis compound
Ocular Toxicity: Hydroxythis compound is considered less toxic to the retina than this compound. eyewiki.org While both can cause retinopathy, the risk is lower with hydroxythis compound, which has largely replaced this compound for long-term use in rheumatologic conditions. eyewiki.org Furthermore, unlike this compound, there have been no reports of hydroxythis compound inducing cataract formation. eyewiki.org
Hepatic Toxicity: Comparative studies in animal models have demonstrated a significant difference in hepatotoxicity. One study on albino rats found that this compound caused marked hydropic degeneration, vascular congestion, and necrosis in the liver. researchgate.net In contrast, the group treated with hydroxythis compound showed only mild congestion and slight cellular degeneration. researchgate.net
| Area of Toxicity | This compound | Hydroxythis compound | Citation |
|---|---|---|---|
| Ocular | Higher risk of retinopathy; associated with cataract formation. | Lower risk of retinopathy; not associated with cataracts. | eyewiki.org |
| Hepatic | Marked degeneration, congestion, and necrosis observed in animal studies. | Mild congestion and slight cellular degeneration observed in animal studies. | researchgate.net |
| General Profile | Considered more toxic. | Considered less toxic and safer for long-term therapy. | researchgate.netresearchgate.net |
Clinical Research and Therapeutic Applications Excluding Dosage/administration
Autoimmune Diseases
Chloroquine's ability to modulate the immune system makes it a valuable therapeutic option for several systemic autoimmune diseases. wikipedia.org It is known to interfere with lysosomal activity and autophagy, alter signaling pathways, and inhibit the production of inflammatory cytokines. bohrium.comnih.gov These actions contribute to its effectiveness in controlling disease activity and improving patient outcomes in conditions like systemic lupus erythematosus and rheumatoid arthritis. bohrium.comwikipedia.orgnih.gov
This compound and its analogue, hydroxythis compound (B89500), are considered fundamental in the treatment of systemic lupus erythematosus (SLE). nih.govbmj.com Clinical evidence demonstrates their role in reducing disease flares, maintaining remission, and potentially decreasing the risk of long-term complications. nih.govnih.gov
Research Findings: Studies have consistently shown that this compound can decrease the activity of SLE, particularly in its mild to moderate forms. nih.gov It has been associated with a reduction in the frequency of disease flares, including lupus nephritis, and helps in maintaining remission. nih.gov Furthermore, research suggests a protective effect against thrombotic events and an improvement in lipid profiles, which may lower the cardiovascular risk often associated with SLE. nih.govnih.gov Some studies even indicate that early use of these agents in individuals with certain autoantibodies might delay the progression to full-blown SLE. nih.govpsu.edu A notable randomized controlled trial highlighted a 2.5-fold increased risk of a mild flare after the withdrawal of hydroxythis compound, underscoring its importance in long-term management. nih.gov
Mechanism of Action: The therapeutic effects of this compound in SLE are attributed to its immunomodulatory actions. bohrium.comnih.gov It accumulates in lysosomes, increasing the pH within these intracellular compartments. nih.govresearchgate.net This alteration interferes with antigen processing and presentation by antigen-presenting cells like macrophages. nih.gov By inhibiting the formation of peptide-MHC class II complexes, this compound diminishes the stimulation of CD4+ T cells, thereby down-regulating the autoimmune response against self-antigens. nih.gov It also inhibits the synthesis of inflammatory cytokines such as TNF-alpha, interleukin-1b, and gamma interferon. youtube.com
Table 1: Selected Clinical Studies on this compound in Systemic Lupus Erythematosus
| Study | Key Findings |
|---|---|
| Canadian Hydroxythis compound Study Group (1991) | Demonstrated a 2.5-fold increase in the risk of mild flares upon withdrawal of hydroxythis compound in SLE patients. nih.gov |
| Tsakonas et al. (1998) | An extension of the 1991 study, which suggested that long-term hydroxythis compound therapy improved outcomes related to major flares and hospitalizations, although statistical significance was not reached due to a small sample size. nih.gov |
| Bezerra et al. (2005) | A double-blind, randomized, controlled clinical trial comparing clofazimine (B1669197) with this compound in SLE patients. researchgate.net |
This compound is utilized as a second-line therapy for rheumatoid arthritis (RA), a chronic inflammatory disorder primarily affecting the joints. nih.govdrugbank.com It is recognized for its ability to modify the disease course and alleviate symptoms. wikipedia.org
Research Findings: Clinical studies have demonstrated that long-term treatment with this compound can lead to significant reductions in sedimentation rates, a marker of inflammation in RA. nih.gov While some research indicates a low radiographic progression of the disease in many patients treated with this compound, this finding was not always significantly different from control groups. nih.gov It's also noted that in some cases, rapid radiographic progression occurred despite treatment. nih.gov
Mechanism of Action: Similar to its action in SLE, this compound's efficacy in RA is linked to its immunomodulatory effects. bohrium.comnih.gov By increasing the pH within intracellular vacuoles, it interferes with protein degradation by acidic hydrolases in lysosomes and alters the assembly of macromolecules. nih.gov This disruption of "antigen processing" in macrophages and other antigen-presenting cells leads to a down-regulation of the immune response against autoantigenic peptides, which is a key factor in the pathogenesis of RA. nih.gov
Table 2: this compound in Rheumatoid Arthritis Clinical Research
| Study Aspect | Observation |
|---|---|
| Inflammatory Markers | Significant reduction in sedimentation rates with long-term this compound treatment. nih.gov |
| Radiographic Progression | Low in the majority of patients, but not significantly different from the reference group in one study. nih.gov |
The application of this compound in systemic sclerosis, a rare autoimmune disease characterized by fibrosis of the skin and internal organs, has been explored, although its use is less established than in SLE or RA. Its immunomodulatory and anti-inflammatory properties are the basis for its consideration in this condition. nih.govnih.gov
This compound and its derivatives are sometimes used in the management of Sjögren's syndrome, an autoimmune condition that primarily affects the moisture-producing glands. researchgate.net Research has suggested that treatment can affect salivary and serum inflammatory markers. nih.gov
There is growing interest in the use of this compound and hydroxythis compound in antiphospholipid syndrome (APS), a disorder characterized by recurrent thrombosis and the presence of antiphospholipid antibodies. nih.govthe-rheumatologist.org
Research Findings: Studies have suggested that hydroxythis compound may have a protective effect against thrombosis in patients with antiphospholipid antibodies. nih.gov Animal models have shown that hydroxythis compound can diminish thrombus size and the duration of thrombus formation. ahajournals.org It is thought to reverse the thrombogenic properties of antiphospholipid antibodies. ahajournals.org In vitro studies have demonstrated that hydroxythis compound can reduce the binding of antiphospholipid antibody–β2-glycoprotein I complexes to phospholipid bilayers, a key step in the pathogenesis of APS. nih.gov
Mechanism of Action: The potential antithrombotic effects of this compound in APS are multifaceted. It has been shown to inhibit the binding of antiphospholipid antibodies to their target phospholipids. nih.gov Additionally, it may reduce endothelial and monocyte tissue factor expression and lower soluble cell adhesion molecules. nih.govresearchgate.net It has also been shown to reverse the disruption of the anticoagulant annexin (B1180172) V shield induced by antiphospholipid antibodies. nih.govresearchgate.net
This compound has been used for a variety of dermatological conditions, leveraging its anti-inflammatory and immunomodulatory effects. dermnetnz.orgnih.gov
Discoid Lupus Erythematosus (DLE): this compound is a well-established treatment for DLE, the most common form of chronic cutaneous lupus erythematosus. medscape.comjpad.com.pk It has been shown to be effective in clearing cutaneous lesions. jpad.com.pk Research also suggests that one of the beneficial effects of this compound in DLE may be due to its antiangiogenic properties, which help in reducing skin lesions. nih.gov Antimalarial drugs may also prevent the development of systemic lupus erythematosus in patients with DLE. medscape.com
Psoriasis: The role of this compound in psoriasis is complex and somewhat controversial. researchgate.net While some reports suggest it can induce or exacerbate psoriasis, other studies have indicated potential benefits, particularly in psoriatic arthritis. researchgate.netnih.govnih.gov One study on psoriatic arthritis found that 75% of patients treated with this compound for at least six months showed a greater than 30% reduction in the actively inflamed joint count. nih.gov However, it is also noted that Plaquenil (hydroxythis compound) should be used with caution in individuals with skin symptoms of psoriasis due to the risk of severe flare-ups. mypsoriasisteam.com
Pemphigus: The use of this compound in pemphigus, a group of autoimmune blistering diseases, is less common but has been explored as an adjuvant therapy.
Lichen Planus: this compound and hydroxythis compound have shown efficacy in treating lichen planus, particularly the oral and planopilaris forms. nih.govnih.govjddonline.com In an open trial for oral lichen planus, nine out of ten patients had an excellent response to hydroxythis compound therapy, with pain relief and reduced erythema observed after one to two months. nih.gov For lichen planopilaris, hydroxythis compound is considered an effective treatment that can prevent antigen presentation and decrease cytokine production. jddonline.com
Table 3: this compound in Dermatological Conditions
| Condition | Key Research Findings |
|---|---|
| Discoid Lupus Erythematosus | Effective in clearing skin lesions; may have antiangiogenic properties. jpad.com.pknih.gov May prevent progression to SLE. medscape.com |
| Psoriasis/Psoriatic Arthritis | Efficacy in psoriatic arthritis demonstrated in some studies, but can also trigger flare-ups of skin psoriasis. mypsoriasisteam.comnih.gov |
| Oral Lichen Planus | Open-label trials show significant improvement in lesions and symptoms with hydroxythis compound. nih.govjpad.com.pk |
| Lichen Planopilaris | Considered an effective first-line systemic therapy, with some improvement seen in a majority of patients. jddonline.com |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydroxythis compound |
| Clofazimine |
| Quinine (B1679958) |
| Quinacrine |
| Atabrine |
| Plaquenil |
| TNF-alpha |
| Interleukin-1b |
| Gamma interferon |
| β2-glycoprotein I |
Antiviral Research (excluding COVID-19 treatment efficacy studies with poor methodology)
This compound, a 9-aminoquinoline synthesized in 1934, has been the subject of extensive research for its potential antiviral properties beyond its well-established use as an antimalarial agent. nih.govnih.gov Its mechanism of action often involves the inhibition of pH-dependent steps in viral replication. nih.gov This has led to investigations into its efficacy against a range of viruses, including retroviruses, coronaviruses, and flaviviruses. nih.gov
HIV-1 and SIV Infections
Research into the effects of this compound on Human Immunodeficiency Virus Type 1 (HIV-1) has revealed a broad spectrum of activity against various strains of the virus. In vitro studies have demonstrated that this compound, at clinically achievable concentrations, can inhibit the replication of HIV-1. i-base.info The primary mechanism appears to be the impairment of the production of viral envelope glycoproteins. i-base.info This inhibitory effect has been observed in different cell types, including peripheral blood mononuclear cells (PBMCs), and is not limited to laboratory-adapted viral strains. i-base.info The drug shows activity against X4, R5, and X4/R5 isolates from subtypes A through E, as well as against HIV-2. i-base.info
Further studies have suggested that this compound's interference with the maturation of viral envelope glycoproteins presents a distinct step in the HIV replication cycle that can be targeted. i-base.info This post-transcriptional inhibition of gp120 is considered a likely primary mechanism of action. researchgate.net Because this compound acts on cellular enzymes, the probability of viral resistance developing during therapy is thought to be low. i-base.info In addition to its direct antiviral effects, this compound has been noted for its ability to suppress the production of pro-inflammatory cytokines like TNF-alpha, IL-1, and IL-6, which may contribute to the progression of HIV infection. i-base.inforesearchgate.net
A pilot study investigating vertical transmission of HIV observed that in a cohort of Ugandan infants born to HIV-positive mothers, nearly half had been exposed to this compound during the last trimester of pregnancy. nih.gov The findings suggested a potential association between maternal this compound use and a decreased rate of HIV vertical transmission, with higher concentrations of this compound and its metabolites being more frequently found in HIV-negative infants. nih.gov However, some clinical studies and animal experiments have shown this compound to be ineffective at reducing immune activation and HIV-1 infection. nih.gov In vitro, an increase in HIV-1 infection was observed in astrocytes and other non-CD4 cells treated with this compound. nih.gov
Table 1: Summary of this compound Antiviral Research on HIV-1 and SIV
| Virus | Key Research Findings | References |
|---|---|---|
| HIV-1 | Inhibits replication by impairing viral envelope glycoprotein (B1211001) production. | i-base.info |
| Shows broad activity against various subtypes (A-E) and strains (X4, R5, X4/R5). | i-base.info | |
| Active in peripheral blood mononuclear cells (PBMCs). | i-base.info | |
| May reduce vertical transmission from mother to child. | nih.gov | |
| Some studies show ineffectiveness in reducing immune activation and viral load. | nih.gov | |
| SIV | Ineffective against SIV in mice. | researchgate.net |
SARS-CoV and MERS-CoV
The antiviral properties of this compound have been investigated against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). For SARS-CoV, research has shown that this compound is an effective inhibitor of its infection and spread in cell cultures. nih.gov Studies using Vero E6 cells demonstrated that pretreatment with this compound led to a dose-dependent reduction in SARS-CoV-infected cells, with concentrations of 10 μM completely preventing infection. nih.gov A significant antiviral effect was also observed when the drug was administered after infection had been established, suggesting both prophylactic and therapeutic potential. nih.gov The mechanism of action is believed to involve interference with the glycosylation of the cellular receptor, angiotensin-converting enzyme 2 (ACE2), which may hinder the binding of the virus to the cell. nih.gov
In the case of MERS-CoV, in vitro studies have also indicated that this compound can be effective. nih.gov Time-of-addition studies revealed that this compound inhibited MERS-CoV infection when administered up to 3 hours post-infection. mdpi.com However, the findings regarding its efficacy against MERS-CoV have been described as controversial in some reports. nih.gov
Table 2: Summary of this compound Antiviral Research on SARS-CoV and MERS-CoV
| Virus | Key Research Findings | References |
|---|---|---|
| SARS-CoV | Effectively prevents and inhibits the spread of the virus in cell culture. | nih.gov |
| Interferes with the glycosylation of the ACE2 receptor. | nih.gov | |
| Effective in both pre- and post-infection treatment in vitro. | nih.gov | |
| MERS-CoV | In vitro studies show inhibition of the virus. | nih.govnih.gov |
| Efficacy is time-dependent, being effective up to 3 hours post-infection. | mdpi.com | |
| Some reports indicate controversy regarding its effectiveness. | nih.gov |
Zika Virus
This compound has demonstrated significant inhibitory effects against the Zika virus (ZIKV) in both in vitro and in vivo models. nih.govnih.gov Laboratory studies have shown that this compound can block the internalization of the virus into cells. nih.govnih.gov Research on various cell lines, including Vero cells, human brain microvascular endothelial cells (hBMECs), and human neural stem cells (NSCs), has confirmed that this compound reduces the number of ZIKV-infected cells, inhibits virus production, and protects against cell death caused by the infection. mdpi.com
In animal studies, this compound has been shown to lessen the severity of ZIKV-associated disease and mortality in mice. nih.govnih.gov Notably, it has also been found to protect fetal mice from congenital microcephaly resulting from ZIKV infection. nih.govnih.govasianscientist.com When administered to pregnant mice, this compound reduced the amount of Zika virus in the maternal bloodstream and in the neural progenitor cells of the fetal brain. drugdiscoverytrends.com
Table 3: Summary of this compound Antiviral Research on Zika Virus
| Research Model | Key Research Findings | References |
|---|---|---|
| In Vitro | Significantly inhibits ZIKV infection by blocking viral internalization. | nih.govnih.gov |
| Reduces the number of infected cells and virus production. | mdpi.com | |
| Protects against ZIKV-induced cell death. | mdpi.com | |
| In Vivo (Mice) | Attenuates ZIKV-associated morbidity and mortality. | nih.govnih.gov |
| Protects fetal mice from congenital microcephaly. | nih.govnih.govasianscientist.com | |
| Reduces viral load in maternal blood and fetal brain neural progenitor cells. | drugdiscoverytrends.com |
Enterovirus EV-A71
The potential of this compound as an antiviral agent against Enterovirus A71 (EV-A71) has been recognized. mdpi.com EV-A71 is a significant pathogen, particularly in children, and can lead to severe neurological complications. nih.govnih.gov this compound is known to inhibit EV-A71 replication in cell culture. mdpi.com The proposed mechanism for this antiviral activity is its lysosomotropic property, which can interfere with the function of lysosomes and thereby impair the uptake of the virus into the cell. mdpi.com
Table 4: Summary of this compound Antiviral Research on Enterovirus EV-A71
| Research Model | Key Research Findings | References |
|---|---|---|
| In Vitro | Inhibits EV-A71 replication in cell culture. | mdpi.com |
| Believed to impair viral uptake by interfering with lysosome function. | mdpi.com |
Influenza Viruses (e.g., H5N1, H1N1)
The antiviral activity of this compound against various influenza viruses has been a subject of both in vitro and in vivo investigation, with mixed results. In vitro studies have shown that this compound can inhibit the replication of human influenza A viruses, including H1N1 and H3N2 subtypes. d-nb.info The 50% inhibitory concentrations (IC50) observed were lower than the plasma concentrations typically achieved during malaria treatment. d-nb.info For the highly pathogenic avian influenza A H5N1 virus, this compound was found to be highly effective in an animal model, where it ameliorated acute lung injury and significantly improved the survival rate of infected mice. nih.govnih.govresearchgate.net The mechanism in H5N1-infected mice was linked to the inhibition of autophagy in the lungs. nih.govoup.com
However, the promising in vitro results have not consistently translated to in vivo efficacy. researchgate.net One study found that while effective in vitro, this compound did not prevent infection in mouse and ferret models of influenza. researchgate.net Another study reported that this compound actually enhanced the replication of the A/WSN/33 (H1N1) strain in human lung epithelial cells (A549), particularly when the drug was administered after viral adsorption. nih.gov A randomized clinical trial also concluded that this compound does not prevent influenza infection in humans. nih.gov
Table 5: Summary of this compound Antiviral Research on Influenza Viruses
| Virus Strain | Research Model | Key Research Findings | References |
|---|---|---|---|
| H1N1, H3N2 | In Vitro | Inhibits replication at clinically relevant concentrations. | d-nb.info |
| H5N1 | In Vivo (Mice) | Highly effective in treating infection and improving survival. | nih.govnih.govresearchgate.net |
| Ameliorates acute lung injury by inhibiting autophagy. | nih.govoup.com | ||
| H1N1 (A/WSN/33) | In Vitro (A549 cells) | Enhanced viral replication, especially post-adsorption. | nih.gov |
| Influenza A | In Vivo (Mice, Ferrets) | Did not prevent infection. | researchgate.net |
| Influenza (General) | Human Clinical Trial | Did not prevent infection. | nih.gov |
Dengue Virus
Research on this compound's effectiveness against the dengue virus (DENV) has yielded varied outcomes. In vitro, this compound has been shown to inhibit the replication of DENV. plos.org The mechanism is thought to be related to its ability to raise the pH of endosomes, which interferes with the pH-dependent entry of the virus into the cell. nih.gov
In vivo studies in Aotus monkeys infected with DENV-2 demonstrated that this compound treatment led to a reduction in the duration of viremia compared to untreated controls. nih.govresearchgate.net The treated animals also showed a significant decrease in the levels of certain inflammatory cytokines and a liver enzyme, suggesting that this compound interferes with DENV-2 replication. nih.govresearchgate.net
However, clinical trials in humans have not consistently supported these preclinical findings. A randomized controlled trial in adults with dengue found that this compound did not reduce the duration of viremia or NS1 antigenemia. plos.org While a trend towards a lower incidence of dengue hemorrhagic fever was noted, the primary endpoints were not met. plos.org Another clinical study reported no significant impact on the duration of the disease or fever, although patients treated with this compound did report a decrease in pain and an improved ability to perform daily activities. researchgate.net
Table 6: Summary of this compound Antiviral Research on Dengue Virus
| Research Model | Key Research Findings | References |
|---|---|---|
| In Vitro | Inhibits DENV replication. | plos.org |
| Interferes with pH-dependent viral entry. | nih.gov | |
| In Vivo (Monkeys) | Reduced the duration of viremia in DENV-2 infected monkeys. | nih.govresearchgate.net |
| Decreased levels of inflammatory markers. | nih.govresearchgate.net | |
| Human Clinical Trials | Did not reduce the duration of viremia or NS1 antigenemia. | plos.org |
| No significant effect on disease duration or fever. | researchgate.net | |
| May improve quality of life by reducing pain. | researchgate.net |
Oncology Research
This compound and its analog, hydroxythis compound, have been extensively researched as potential adjuvant agents in cancer therapy, owing to their immunomodulatory and anticancer effects. nih.govresearchgate.net The primary mechanism investigated is the inhibition of autophagy, a cellular process that cancer cells can exploit to survive the stress induced by treatments like chemotherapy and radiation. mdpi.comyoutube.com By blocking this survival pathway, this compound can make cancer cells more susceptible to therapeutic agents. youtube.com
Beyond autophagy inhibition, research has identified several other ways this compound can act as an adjuvant:
Immunomodulation : this compound can promote anti-tumor immune responses by resetting tumor-associated macrophages from a pro-tumor (M2) phenotype to a tumor-killing (M1) phenotype. nih.gov
Anti-angiogenesis : It has been reported to inhibit the formation of new blood vessels that tumors need to grow. nih.gov
Tumor Vasculature Normalization : this compound can help normalize the tumor's blood vessels, which decreases hypoxia (low oxygen) within the tumor. nih.gov This can reduce cancer cell invasion and metastasis and improve the delivery and efficacy of other cancer drugs. nih.gov
Radiosensitization : It has been shown to enhance the sensitivity of cancer cells to radiation therapy. youtube.com In mouse models, a low dose of this compound significantly restrained the invasion and migration of triple-negative breast tumor cells that were enhanced by radiotherapy. youtube.com
Clinical trials have explored this compound as an adjuvant for various cancers, including glioblastoma multiforme, where its addition to conventional therapy was associated with longer patient survival times. youtube.com
This compound has been shown to enhance the efficacy of a wide range of conventional chemotherapy drugs. This sensitization occurs through both autophagy-dependent and autophagy-independent pathways, making it a promising tool to overcome drug resistance in cancer cells. mdpi.comyoutube.com
In preclinical studies, combining this compound with standard chemotherapeutic agents has demonstrated synergistic effects in various cancer types. For instance, it enhances the sensitivity of acute myeloid leukemia (AML) cells to drugs like cytarabine (B982) and daunorubicin. Research has confirmed that this compound phosphate (B84403) can exert a synergistic antitumor effect with these chemotherapy drugs both in vitro and in vivo by inhibiting the autophagy pathway that contributes to drug resistance.
The modulation of efficacy has been observed with several classes of chemotherapeutics:
Platinum-based compounds : The combination of this compound and cisplatin (B142131) effectively enhanced the apoptosis of tumor cells. youtube.com
Taxanes : this compound sensitized triple-negative breast cancer cells to paclitaxel. nih.gov
Anthracyclines : Adding this compound to doxorubicin (B1662922) treatment in human hepatocellular carcinoma cells potentiated the drug's cytotoxicity.
Antimetabolites : this compound effectively improved the inhibitory action of gemcitabine (B846) in gallbladder carcinoma cells. youtube.com
While the majority of preclinical studies show that this compound can effectively sensitize cancer cells to cytotoxic agents, the results from clinical trials have been more inconsistent, highlighting the need for further research to define optimal use and identify patient populations most likely to benefit. mdpi.com
Table 2: this compound in Combination with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Observed Effect | Mechanism | Reference(s) |
|---|---|---|---|---|
| Acute Myeloid Leukemia | Cytarabine, Daunorubicin | Synergistic antitumor effect; enhanced sensitivity. | Autophagy inhibition. | |
| Esophageal Cancer | Cisplatin | Increased cytotoxicity. | Autophagy inhibition leading to apoptosis. | |
| Triple-Negative Breast Cancer | Paclitaxel | Sensitized cancer cells to treatment. | Reduction of cancer stem cells. | nih.gov |
| Hepatocellular Carcinoma | Doxorubicin | Potentiated cytotoxicity. | Prevention of drug-induced autophagy. | |
| Gallbladder Carcinoma | Gemcitabine | Improved inhibition of cancer cells; promoted apoptosis. | Autophagy inhibition. | youtube.com |
| Glioblastoma Multiforme | Conventional Chemotherapy | Longer patient survival times. | Adjuvant effect, likely via autophagy inhibition. | youtube.com |
Research in Other Non-Malarial Conditions
This compound has been investigated for its potential pleiotropic effects on components of metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes. nih.gov Research in both animal models and human clinical trials suggests that this compound can modestly improve several metabolic parameters.
Key research findings include:
Hyperglycemia : Human studies have indicated that this compound and hydroxythis compound users may have a lower risk of developing diabetes, with evidence pointing to improved insulin (B600854) sensitivity, increased β-cell function, and reduced glucose production in the liver. nih.gov In one trial with individuals who had metabolic syndrome but not diabetes, this compound was found to increase hepatic insulin sensitivity.
Dyslipidemia : The same clinical trial noted that this compound treatment improved serum lipid profiles.
Hypertension : Pre-specified secondary outcomes in a randomized clinical trial showed that blood pressure was decreased by this compound.
Cardiovascular Disorders
The use of this compound has been associated with a range of cardiovascular effects, exhibiting both proarrhythmic and antiarrhythmic properties. youtube.commdpi.commayoclinic.org These actions are primarily attributed to the drug's ability to inhibit various ion channels, including voltage-dependent sodium (Na+) and calcium (Ca2+) channels, as well as background and voltage-dependent potassium (K+) channels and pacemaker channels. youtube.commdpi.com This inhibition can alter the electrical activity of the heart, leading to changes in heart rhythm. mayoclinic.org
Electrocardiographic (ECG) changes reported with this compound use include bradycardia (a slower than normal heart rate), tachycardia (a faster than normal heart rate), flattening of the T wave, and prolongation of the QT interval. mayoclinic.org Prolongation of the QT interval is a particular concern as it can increase the risk of serious ventricular arrhythmias. mayoclinic.org
In addition to its effects on cardiac rhythm, long-term administration of this compound has been linked to the development of cardiomyopathy, a condition that affects the heart muscle. nih.gov The proposed mechanism for this compound-induced cardiomyopathy involves the inhibition of lysosomal enzymes in cardiomyocytes, which can lead to changes reminiscent of Fabry disease, such as biventricular concentric hypertrophy and diastolic dysfunction. nih.gov The cardiotoxic effects of this compound appear to be more pronounced at high concentrations, with prolonged use, or when used in combination with other medications that have known cardiac effects. youtube.commayoclinic.org
Table 1: Summary of Research on this compound and Cardiovascular Disorders
| Aspect Studied | Key Findings | References |
|---|---|---|
| Mechanism of Action | Inhibition of voltage-dependent Na+, Ca2+, and K+ ion channels; interference with normal autophagy flux. | youtube.commdpi.commayoclinic.org |
| Electrophysiological Effects | Can have both proarrhythmic and antiarrhythmic actions. Reported ECG changes include bradycardia, tachycardia, T-wave flattening, and QT interval prolongation. | mayoclinic.orgmayoclinic.org |
| Cardiomyopathy | Long-term use is associated with risk of hypertrophic, dilated, and restrictive cardiomyopathies. Mechanism may involve inhibition of lysosomal enzymes in cardiomyocytes. | nih.gov |
| Vagolytic Effect | Exerts a vagolytic effect, partly due to a muscarinic receptor antagonist action. | youtube.commdpi.com |
Chronic Kidney Disease (CKD)
The kidneys play a significant role in the elimination of this compound from the body, with approximately 50% of the drug being excreted renally. nih.gov Consequently, in individuals with impaired renal function, the clearance of this compound is reduced, which can lead to its accumulation in tissues and an increased risk of toxicity. radiopaedia.org Therefore, adjustments to the standard regimen are often considered necessary for patients with chronic kidney disease (CKD). nih.govradiopaedia.org
Studies have shown that this compound accumulates to high concentrations in the kidneys, and its half-life can increase with higher doses. Research in animal models has suggested that chronic administration of this compound can be associated with kidney injury, including glomerular sclerosis and apoptosis of tubular cells.
While much of the recent research in the context of CKD focuses on the related compound hydroxythis compound, the findings underscore the importance of renal function in the safe use of 4-aminoquinoline (B48711) drugs. For instance, research on hydroxythis compound has suggested it may have a protective effect on the kidneys in some patient populations, potentially lowering the risk of incident CKD in patients with rheumatoid arthritis. radiopaedia.org However, it is crucial to note that direct evidence for a similar protective effect with this compound is not as established. Given that this compound is known to be harmful to the kidney in high concentrations over time, its use in patients with severe renal impairment requires careful consideration.
Table 2: this compound and Chronic Kidney Disease Research Findings
| Aspect Studied | Key Findings | References |
|---|---|---|
| Excretion | Approximately 50% of this compound is excreted by the kidneys. | nih.gov |
| Impact of Renal Impairment | Reduced renal function leads to decreased clearance and potential accumulation of the drug. | radiopaedia.org |
| Toxicity | This compound accumulates in high concentrations in the kidney; chronic use has been associated with kidney injury in animal models. |
Neurological Diseases (e.g., Neurosarcoidosis, Chronic Lymphocytic Inflammation)
This compound has been investigated for its therapeutic potential in certain neurological inflammatory disorders, most notably neurosarcoidosis. Sarcoidosis is a multisystemic inflammatory disease that can affect the nervous system, and this compound, as an immunomodulatory agent, has been used as a treatment option.
Clinical research, including retrospective studies, has shown that this compound can be effective in controlling the symptoms of neurosarcoidosis. It is often considered for patients who have not responded adequately to corticosteroid therapy or who have developed significant side effects from it. In one study of twelve patients with neurosarcoidosis, treatment with either this compound or hydroxythis compound resulted in the stabilization or control of neurological symptoms in ten of the patients.
Another rare inflammatory disorder of the central nervous system is Chronic Lymphocytic Inflammation with Pontine Perivascular Enhancement Responsive to Steroids (CLIPPERS). This condition is characterized by a perivascular lymphocytic infiltrate, predominantly in the pons, and is typically responsive to corticosteroids. While corticosteroids are the primary treatment, other immunosuppressive agents have been explored as steroid-sparing options. Research into treatments for CLIPPERS has included the use of the related compound hydroxythis compound, which has shown success in some cases for inducing and maintaining remission. However, specific research on the efficacy of this compound for CLIPPERS is limited in the available literature.
Table 3: Research on this compound in Neurological Diseases
| Disease | Study Type/Finding | Outcome | References |
|---|---|---|---|
| Neurosarcoidosis | Retrospective Study | This compound or hydroxythis compound stabilized or controlled neurological symptoms in 10 of 12 patients who failed to respond to or developed severe side effects from corticosteroids. | |
| Neurosarcoidosis | Retrospective Report | In a report of 26 patients with refractory neurosarcoidosis, one patient treated with this compound showed a positive response. | |
| Chronic Lymphocytic Inflammation with Pontine Perivascular Enhancement Responsive to Steroids (CLIPPERS) | Case Report/Review (on Hydroxythis compound) | The related compound hydroxythis compound has been used as a steroid-sparing agent with some success. Specific data on this compound is limited. |
Porphyria Cutanea Tarda
This compound is an established therapeutic option for porphyria cutanea tarda (PCT), the most common type of porphyria. PCT is caused by a deficiency of the enzyme uroporphyrinogen decarboxylase (UROD), leading to an accumulation of porphyrins in the body, which causes the characteristic skin manifestations.
The mechanism of action of this compound in PCT is believed to involve its ability to form a complex with the excess porphyrins stored in liver cells. This interaction facilitates the release of these porphyrins from the liver into the plasma, from where they can be excreted in the urine. This compound may also act by inhibiting the formation and secretion of porphyrins.
Clinical studies have demonstrated that low-dose oral this compound therapy is an effective and convenient treatment for achieving clinical and biochemical remission in patients with PCT. One study reported that all seven patients treated with low-dose this compound went into remission over a mean treatment period of 14.9 months. While relapses can occur after treatment cessation, re-treatment has been shown to be effective. Low-dose regimens are generally preferred as they are associated with fewer transient adverse effects that were seen with higher doses historically.
Table 4: Clinical Research on this compound for Porphyria Cutanea Tarda
| Study Aspect | Finding | References |
|---|---|---|
| Efficacy | Low-dose oral this compound is an effective treatment, leading to clinical and biochemical remission. | |
| Mechanism | Believed to inhibit the formation and secretion of porphyrins and facilitate their excretion from the liver. | |
| Remission and Relapse | Treatment can lead to complete remission, although relapses may occur months after discontinuation. Re-treatment is generally effective. | |
| Alternative Therapies | Low-dose hydroxythis compound is also considered as effective as phlebotomy, another standard treatment for PCT. |
Advanced Research Methodologies and Approaches
In Vitro Model Systems for Mechanistic Studies
In vitro model systems are indispensable for elucidating the molecular mechanisms of chloroquine. These controlled laboratory environments allow for the detailed study of the drug's effects at a cellular and subcellular level. A primary application of in vitro models has been to investigate this compound's antimalarial activity. The parasite Plasmodium falciparum digests hemoglobin within its digestive vacuole, releasing toxic heme. This heme is detoxified by crystallization into an inert substance called hemozoin (β-hematin). acs.org this compound is understood to interfere with this detoxification process. acs.org
Recent in vitro studies investigating the transformation of heme to β-hematin have revealed that this compound does not entirely stop the process but significantly slows it down. acs.org These experiments, using techniques like scanning electron microscopy (SEM) and X-ray powder diffraction (XRD), have shown that the size of β-hematin crystal particles actually increases in the presence of this compound. acs.org This suggests that the drug does not inhibit the growth of existing crystals but rather perturbs the initial nucleation events or the stability of the crystal nuclei, offering a new perspective on its mechanism. acs.org It has also been demonstrated that this compound's complexation with free heme does not limit the availability of the substrate for β-hematin formation. acs.org
Beyond malaria, in vitro models have been used to study this compound's role as an autophagy inhibitor. frontiersin.org Autophagy is a cellular process for degrading and recycling cellular components. This compound is known to block autophagic flux by preventing the fusion of autophagosomes with lysosomes. frontiersin.org Studies using mouse embryos cultured in vitro with this compound have shown that this inhibition of autophagy can have long-term developmental consequences. frontiersin.org For instance, fluorescent probes like DAPGreen, which label autophagosomes, have been used to visualize and quantify autophagic activity in live cells, demonstrating that this compound treatment can suppress autophagosome formation. frontiersin.org
In vitro microtechnique systems have also been crucial for assessing the susceptibility of different P. falciparum isolates to this compound and other antimalarials, which is vital for monitoring the emergence and spread of drug resistance. Such systems were used to demonstrate that mefloquine (B1676156) was significantly more effective than this compound against this compound-resistant isolates of P. falciparum from Brazil and Colombia. During the COVID-19 pandemic, in vitro studies using cell lines like Vero E6 infected with SARS-CoV-2 were among the first to suggest this compound's potential antiviral activity, showing it could reduce viral replication. nih.gov
Preclinical Animal Models (e.g., Murine Malaria Models, Ferret Models for Influenza)
Preclinical animal models are a critical step in drug research, bridging the gap between in vitro findings and human clinical trials. For this compound research, various animal models have been employed to study its efficacy, pharmacokinetics, and toxicology across different diseases.
Murine Malaria Models: Mice are the most common animal models for antimalarial drug discovery due to their genetic and physiological similarities to humans; they share 99% of conserved genome regions with humans. mdpi.com Rodent-specific Plasmodium species, such as P. berghei, P. chabaudi, and P. yoelii, are used to induce infection. mdpi.compreprints.org The P. berghei ANKA strain, for example, is often used as a model for human P. falciparum infection. mdpi.com These models have been instrumental in evaluating the in vivo activity of this compound and its analogs. nih.gov For instance, studies in P. berghei-infected mice have demonstrated the dose-related efficacy of this compound in reducing parasitemia.
A significant advancement in murine models is the development of "humanized" mice. asm.orgplos.org Immunodeficient strains, such as the NOD/SCID/IL2Rγ−/− (NSG) mouse, are engrafted with human red blood cells, making them susceptible to infection by the human parasite P. falciparum. asm.orgplos.org This provides a more precise model for analyzing the parasitological response to drugs like this compound in vivo. asm.org Pharmacokinetic studies have shown differences in this compound exposure between standard murine models (using P. yoelii) and humanized models (using P. falciparum), likely due to the drug's accumulation in infected human erythrocytes. plos.org
Ferret Models for Influenza: Ferrets (Mustela putorius furo) are considered the gold standard for studying human influenza because they are highly susceptible to human influenza viruses without prior adaptation of the virus. frontiersin.orgnih.goveuropa.eu They also exhibit clinical symptoms similar to humans, such as fever, sneezing, and nasal discharge. frontiersin.orgeuropa.eu This makes the ferret model particularly suitable for assessing the effectiveness of antiviral treatments and vaccines. frontiersin.orgnih.govcriver.com While this compound's primary use is not for influenza, the ferret model is a key platform for testing any compound's potential efficacy against influenza viruses, a capability that gained attention during the search for broad-spectrum antivirals. frontiersin.orgnih.gov A major limitation of the ferret model is the relative lack of ferret-specific immunological reagents, though this is an active area of research. frontiersin.org
Other Animal Models: During the COVID-19 pandemic, other animal models were rapidly employed to test this compound's efficacy against SARS-CoV-2. These included Syrian hamsters and non-human primates like rhesus and cynomolgus macaques. nih.govnih.gov Studies in these models, however, generally found that this compound and hydroxythis compound (B89500) were ineffective at reducing SARS-CoV-2 replication or mitigating disease, a finding that contrasted with early in vitro results. nih.govnih.govnews-medical.net Additionally, rat models, particularly those with induced hypertension, have been used to investigate the toxicity of this compound at doses proposed for COVID-19 treatment, revealing significant cardiac, ocular, and intestinal toxicities. researchgate.net
Table 1: Comparison of Preclinical Animal Models Used in this compound Research
| Model | Primary Use in this compound Research | Key Advantages | Key Limitations | Referenced Findings |
|---|---|---|---|---|
| Murine Models (Standard) | Antimalarial efficacy and pharmacokinetics | Cost-effective, well-characterized immune system, genetic manipulation possible. mdpi.comcriver.com | Requires rodent-specific Plasmodium species, may not fully replicate human disease. mdpi.com | Demonstrated dose-dependent reduction in P. berghei parasitemia. |
| Murine Models (Humanized) | Antimalarial efficacy against P. falciparum | Allows study of human-specific parasites, providing more precise data on drug response. asm.org | Immunodeficient, more expensive and complex to maintain. plos.org | Showed different pharmacokinetic profiles compared to standard models. plos.org |
| Ferret Models | Antiviral (Influenza) efficacy | Susceptible to human influenza viruses, mimics human clinical symptoms. frontiersin.orgnih.goveuropa.eu | Lack of ferret-specific research reagents. frontiersin.org | Considered the most suitable small animal model for influenza research. europa.eu |
| Non-Human Primates (Macaques) | Antiviral (SARS-CoV-2) efficacy and safety | Closely related to humans, providing highly translatable data. | High cost, significant ethical considerations. | Found ineffective against SARS-CoV-2 infection. nih.govnih.gov |
| Rat Models | Toxicology studies | Well-established model for safety and toxicity evaluation. | Physiological differences from humans can affect results. | Revealed cardiotoxicity and other organ damage at high doses in hypertensive models. researchgate.net |
Computational Studies and Molecular Modeling
Computational methods and molecular modeling have become powerful tools for investigating this compound's interactions at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.
The emergence of this compound resistance in Plasmodium falciparum is a major public health challenge. nih.govaip.org Intensive research has linked this resistance primarily to mutations in the P. falciparum this compound resistance transporter (PfCRT) gene. nih.govaip.org PfCRT is a protein located in the membrane of the parasite's digestive vacuole. mdpi.com The key mutation associated with resistance is the substitution of threonine (T) for lysine (B10760008) (K) at position 76 (K76T). nih.govresearchgate.net
Computational studies have been crucial in exploring how this mutation confers resistance. mdpi.comresearchgate.net Since the exact crystal structure of PfCRT is not available, researchers use homology modeling to predict its three-dimensional structure. mdpi.com These models are then used for molecular docking and molecular dynamics simulations to study how this compound interacts with both the wild-type (sensitive) and mutant (resistant) forms of the PfCRT protein. nih.govmdpi.com
These simulations have revealed several key findings:
Differential Binding: Molecular docking studies show that protonated forms of this compound bind with higher affinity to the mutant PfCRT compared to the wild-type protein, especially in the acidic environment of the digestive vacuole. mdpi.com
Altered Binding Pockets: The interaction sites for this compound differ between the two protein forms. In the wild-type protein, this compound interacts with transmembrane domain (TMD) 10, whereas in the mutant form, it binds to TMD 1. nih.gov This shift is believed to be critical for the drug's subsequent transport out of the vacuole.
Mechanism of Efflux: The increased affinity and altered binding in the mutant PfCRT are thought to facilitate the efflux of this compound from the digestive vacuole, reducing its concentration at its site of action and thus rendering the parasite resistant. nih.govaip.orgmdpi.com
While this compound's primary antimalarial action involves inhibiting hemozoin formation, it is also known to interact directly with double-stranded DNA (dsDNA), an interaction thought to be linked to its cytotoxicity. nih.gov A combination of computational modeling and biophysical techniques—such as optical tweezers, atomic force microscopy (AFM), and isothermal titration calorimetry (ITC)—has been used to characterize this interaction in detail. nih.govnsf.gov
Research has shown that this compound binds to dsDNA primarily through intercalation, where its quinoline (B57606) ring system inserts itself between the base pairs of the DNA double helix. nih.gov Key findings from these studies include:
Binding Affinity: this compound intercalates into dsDNA with a dissociation constant (KD) of approximately 200–360 µM. nih.gov
Structural Changes: This intercalation causes the DNA to lengthen. At high forces, each bound this compound molecule increases the DNA's end-to-end length by about 0.29 nm. nih.gov
DNA Stabilization: this compound binding stabilizes the DNA duplex, increasing its melting temperature (Tm) by about 15°C. nih.gov This stabilization makes it more difficult for the DNA strands to separate, a process essential for cellular functions like replication and transcription. nih.gov This interference with DNA processing is a likely contributor to the drug's toxic effects. nih.gov
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound has been a significant focus of medicinal chemistry for decades. nih.gov This research has been primarily driven by two main factors: the emergence of drug resistance in pathogens like the malaria parasite and the need to reduce the toxicity associated with the parent compound. nih.govsemanticscholar.org The 4-aminoquinoline (B48711) scaffold of this compound is a key structural feature that has served as the foundation for designing new compounds. nih.govsemanticscholar.org Pharmaceutical companies and research institutions have synthesized numerous derivatives by modifying the core quinoline ring or its side chains to enhance efficacy against resistant strains, improve pharmacokinetic properties, and diminish toxicity. nih.gov This ongoing effort has led to the development of several important compounds and continues to be a promising area for discovering the next generation of drugs based on the 4-aminoquinoline structure. nih.govnih.gov
Hydroxythis compound as a Less Toxic Derivative
One of the earliest and most well-known derivatives of this compound is hydroxythis compound. First synthesized in 1946, hydroxythis compound was developed by introducing a single hydroxyl (-OH) group onto the N-ethyl substituent of this compound's side chain. researchgate.netyoutube.com This minor structural modification results in a significant difference in the compound's safety profile. acsh.org
Animal studies demonstrated that hydroxythis compound is considerably less toxic than this compound, with one source indicating it is approximately 40% less toxic. researchgate.net A comparison of LD50 values—the dose required to be lethal to 50% of test animals—shows that this compound is about three times more toxic than hydroxythis compound across various animal models and administration routes. acsh.org The reduced toxicity is a primary reason why hydroxythis compound is often studied and used as an alternative to this compound. youtube.comacsh.org
| Attribute | This compound | Hydroxythis compound | Source |
| Year Synthesized | 1934 (approx.) | 1946 | researchgate.net |
| Key Structural Difference | N,N-diethyl side chain | N-ethyl, N-β-hydroxyethyl side chain | youtube.com |
| Relative Toxicity | Higher toxicity | Lower toxicity (~40% less than CQ in animals) | researchgate.net |
| LD50 Comparison | More toxic (lower LD50 value) | Less toxic (approx. 3x higher LD50 value) | acsh.org |
Novel Analogues with Improved Pharmacokinetics or Efficacy
Beyond hydroxythis compound, research has yielded a variety of novel this compound analogues designed to overcome specific limitations, such as drug resistance or suboptimal pharmacokinetic profiles. nih.gov These new compounds often involve more complex modifications to the classic 4-aminoquinoline structure.
Examples of such novel analogues include:
AQ-13 : This analogue features a shorter diamino-alkyl side chain compared to this compound. It has demonstrated antimalarial activity against this compound-resistant strains. nih.gov
GSK369796 : Developed as an N-tert-butyl analogue of another derivative, this compound was designed to resist dealkylation due to steric hindrance, thereby preserving its effectiveness against resistant strains and showing a better pharmacodynamic and pharmacokinetic profile in preclinical evaluations. nih.gov
N-cinnamoylated CQ analogue : This derivative has shown potent activity against both the blood and liver stages of P. falciparum, including this compound-resistant strains. nih.gov
This compound-Atorvastatin Hybrids : Molecular hybridization, which combines two different pharmacophoric groups, has been used to create hybrids of this compound and the cholesterol-lowering drug atorvastatin. These hybrids were found to be more potent than the parent drugs alone. mdpi.com
CS Series Analogues (CS1-CS9) : A series of novel analogues synthesized through nucleophilic substitution at the 4-amino position showed significantly improved antimicrobial activity against various bacterial and fungal strains compared to the parent this compound molecule, which was inactive. Some of these analogues also displayed enhanced cytotoxic potential against HeLa cancer cells. nih.gov
| Analogue/Derivative | Key Feature/Modification | Reported Improvement | Source |
| AQ-13 | Shorter diamino-alkyl side chain | Activity against CQ-resistant strains | nih.gov |
| GSK369796 | N-tert-butyl group | Improved efficacy and PK/PD profile; resists dealkylation | nih.gov |
| N-cinnamoylated CQ analogue | Cinnamoyl group addition | Dual-stage (blood and liver) antimalarial activity | nih.gov |
| This compound-Atorvastatin Hybrid | Molecular hybridization with atorvastatin | More potent than parent drugs | mdpi.com |
| Analogue CS1 | Nucleophilic substitution at 4-amino position | Excellent antimicrobial activity against S. aureus, P. aeruginosa, and E. coli | nih.gov |
| Analogue CS9 | Nucleophilic substitution at 4-amino position | Excellent cytotoxic potential (HeLa cells) | nih.gov |
Targeted Drug Delivery Systems (e.g., Nanoparticles)
To enhance the therapeutic index of this compound, researchers are exploring advanced drug delivery systems, with a significant focus on nanoparticles. nih.gov Nanomedicine strategies aim to overcome liabilities such as poor pharmacokinetics and toxicity by improving site-specific drug delivery. nih.gov These systems can protect the drug from degradation, alter its distribution in the body, and deliver it more precisely to target tissues like tumors. nih.govnih.gov
Several types of nanoparticle systems have been developed for this compound delivery:
Polymeric Nanoparticles : These can be used to improve the solubility of hydrophobic drugs and can be formulated with biologics to aid in cellular escape. nih.gov
Lipid Nanoparticles (Liposomes) : this compound and its derivatives can be encapsulated within the aqueous core or lipid bilayer of liposomes. nih.govfrontiersin.org This has been shown to increase drug delivery to tumor sites and improve efficacy when used in combination with other agents. nih.gov
Magnetic Mesoporous Silica : These materials can be loaded with this compound and, due to their magnetic properties, offer a potential strategy for targeted therapy, guiding the drug to a specific location using an external magnetic field. mdpi.com
Interestingly, this compound itself has been used as a preconditioning agent to improve the delivery of other nanoparticle-based drugs. It can interfere with macrophages in the liver that are responsible for clearing nanoparticles from circulation, thereby increasing the nanoparticles' circulation time and accumulation at the intended target site, such as a tumor. nih.govmedindia.net
| Nanoparticle System | Description | Application/Benefit for this compound | Source |
| Polymeric Nanoparticles | Polymer-based carriers, can form micelles or be made via emulsion. | Can improve solubility and facilitate enhanced tumor distribution. | nih.gov |
| Lipid Nanoparticles (LNPs) | Vesicles with a lipid bilayer, can carry hydrophilic and lipophilic drugs. | Used to co-deliver Dihydroartemisinin and this compound to suppress colorectal cancer metastasis. | frontiersin.org |
| Liposomes | A type of LNP with an aqueous core. | Shown to increase HCQ delivery to tumors and improve survival in animal models. | nih.gov |
| Magnetic Mesoporous Silica | Silica-based material with dispersed magnetic iron oxide particles. | Encapsulated this compound for potential magnetically targeted delivery in malaria treatment. | mdpi.com |
Future Directions and Research Gaps
Further Elucidation of Complex Immunomodulatory and Antiviral Pathways
While chloroquine's immunomodulatory effects are recognized, the full extent of its interaction with the immune system remains an active area of research. nih.govwjgnet.com this compound and its analogue, hydroxythis compound (B89500), are known to exert their effects through multiple pathways, including the inhibition of Toll-like receptor (TLR) signaling, particularly endosomal TLRs 3, 7, 8, and 9, which are crucial in the recognition of viral nucleic acids. wjgnet.comnih.govnih.gov This interference with TLR signaling, along with the alkalinization of lysosomes and endosomes, disrupts antigen processing and presentation by immune cells like dendritic cells and macrophages. wjgnet.comnih.govsemanticscholar.org
Future research aims to further dissect these intricate pathways. wjgnet.com Key areas of investigation include:
Cytokine Inhibition: this compound can inhibit the production of a range of pro-inflammatory cytokines, including various interleukins (IL-1, IL-2, IL-6, IL-17, IL-22), tumor necrosis factor-alpha (TNF-α), and interferons (IFN-α, IFN-γ). nih.govnih.govnih.gov However, the precise molecular mechanisms and the differential effects on various immune cell subsets require more detailed study. nih.govnih.gov
T-cell and B-cell Modulation: this compound influences the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokine secretion and can augment the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov It also affects B-cell differentiation into plasmablasts and subsequent antibody production. nih.gov A deeper understanding of these interactions is crucial for its application in autoimmune diseases. nih.govnih.gov
Antiviral Mechanisms: The antiviral properties of this compound are largely attributed to its ability to increase the pH of endosomes, which inhibits the pH-dependent fusion and replication steps of many viruses. semanticscholar.orgyoutube.com Research is ongoing to explore its broader antiviral potential and to clarify its effects on specific viral pathways beyond endosomal acidification. nih.gov
Strategies to Overcome Drug Resistance
The emergence of this compound-resistant strains of the malaria parasite Plasmodium falciparum has significantly limited its efficacy in treating malaria. nih.govmayoclinic.orgmiragenews.com This resistance is primarily linked to the parasite's ability to rapidly expel the drug. nih.gov Consequently, a major focus of research is to develop strategies to circumvent or reverse this resistance.
Several innovative approaches are being explored:
Chemoreversal Agents (CRAs): These are compounds that can resensitize resistant parasites to this compound. nih.govasm.org Research has shown that substances like calcium channel blockers (e.g., verapamil), tricyclic compounds, and certain antihistamines can reverse this compound resistance in laboratory settings. nih.govnih.gov
Hybrid Compounds: A promising strategy involves creating hybrid molecules that synthetically link a chemoreversal agent scaffold directly to the this compound molecule. nih.govasm.org This approach aims to deliver both the antimalarial agent and the resistance-reversing agent as a single entity, potentially blocking the parasite's efflux pumps, such as the P. falciparum this compound resistance transporter (PfCRT). nih.govnih.gov
Combination Therapy: The use of this compound in combination with other drugs is another key strategy. nih.gov This includes pairing it with other antimalarials or with non-malarial drugs that interfere with the resistance mechanism. nih.govmdpi.com
Reversed this compound (RCQ) Molecules: This approach involves designing molecules that incorporate a chemical-efflux inhibitor coupled to the this compound structure, aiming to overcome resistance by inhibiting the parasite's transporter protein. nih.gov
| Strategy | Mechanism of Action | Examples/Key Findings | References |
|---|---|---|---|
| Chemoreversal Agents (CRAs) | Resensitize resistant parasites to this compound, often by inhibiting efflux pumps. | Calcium channel blockers (verapamil), tricyclic antidepressants (desipramine), antihistamines (chlorpheniramine). | nih.govnih.govnih.gov |
| Hybrid Compounds | Synthetically linking a CRA scaffold to the this compound molecule to create a single agent with dual action. | Novel CQ-CRA hybrids have shown restored potency against multiple resistant malaria strains in preclinical studies. | nih.govasm.org |
| Reversed this compound (RCQ) | Designing molecules that couple a chemical-efflux inhibitor to the this compound structure. | Aimed at inhibiting the P. falciparum this compound-resistance transporter (PfCRT). | nih.gov |
| Combination Therapy | Using this compound with other drugs to achieve a synergistic effect against resistant parasites. | Combinations of different classes of chemosensitizers have shown effectiveness in vitro. | nih.gov |
Personalized Treatment Approaches in Autoimmune Diseases
The use of this compound and hydroxythis compound in autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis is well-established, but patient responses can vary. nih.govnih.govwebmd.com This variability highlights the need for personalized treatment approaches to maximize efficacy and minimize potential side effects. nih.govnih.gov
Future research in this area is focused on identifying predictive biomarkers that can help tailor therapy to individual patients. nih.gov Potential biomarkers under investigation include:
Drug Concentration: Measuring whole blood concentrations of hydroxythis compound has been shown to correlate with disease activity control in SLE patients. nih.gov
Gene Expression: The expression of specific genes, such as LAMP3 mRNA in salivary gland tissue, may predict therapeutic benefit in Sjögren's syndrome. nih.gov
Serological Markers: Titers of specific autoantibodies like anti-Ro/SSA and anti-dsDNA, as well as complement levels (C3, C4), are being explored as potential predictors of response. nih.gov
Immunological Signatures: Interferon gene signatures and the analysis of specific T-cell subsets are also being investigated to identify patients most likely to benefit from treatment. nih.govnih.gov
The ultimate goal is to move beyond a one-size-fits-all approach and use these biomarkers to select the right patients for this compound therapy and to optimize treatment strategies. nih.govnih.gov
Optimizing Combination Therapies for Antiviral and Anticancer Applications
The repurposing of this compound as an adjuvant therapy for cancer and viral diseases is a significant area of ongoing research. nih.govecancer.organticancerfund.org Preclinical studies have consistently shown that this compound can enhance the effectiveness of conventional anticancer treatments. nih.govharvard.edu
Key research directions include:
Anticancer Combinations: this compound's ability to inhibit autophagy, a cellular process that can promote cancer cell survival, makes it a prime candidate for combination therapy. ecancer.orgecancer.orggustaveroussy.fr It has been shown to sensitize tumor cells to a variety of treatments, including chemotherapy, radiation, and targeted therapies. nih.govecancer.orgmdpi.com Research is focused on identifying the most effective drug combinations for specific cancer types and understanding the role of this compound in modulating the tumor microenvironment, including effects on tumor vasculature and immunity. ecancer.organticancerfund.orgnih.gov However, clinical trial results have sometimes been modest, indicating a need for better patient selection and the development of novel analogues with improved properties. nih.gov
Antiviral Combinations: While its efficacy against certain viruses is still under investigation, this compound's mechanism of blocking viral entry and replication suggests potential for use in combination with other antiviral agents. semanticscholar.org Further research is needed to define its spectrum of activity and to identify synergistic antiviral combinations.
| Application | Mechanism of Action in Combination | Examples of Combination Agents | References |
|---|---|---|---|
| Anticancer | Inhibits pro-survival autophagy, sensitizes tumor cells to treatment, modulates tumor microenvironment and vasculature. | Chemotherapeutic drugs (cisplatin, doxorubicin), tyrosine kinase inhibitors (gefitinib), mTOR inhibitors (rapamycin), radiotherapy. | ecancer.orgnih.govecancer.orgnih.gov |
| Antiviral | Inhibits viral entry and replication by increasing endosomal pH. | Research is ongoing to identify effective antiviral partners. | semanticscholar.orgyoutube.com |
Long-term Safety and Efficacy Research
Despite its use for over 70 years, there are still gaps in the understanding of this compound's long-term safety and efficacy profile, particularly when used for chronic conditions. nih.govnih.govefim.org While generally considered safe, especially its derivative hydroxythis compound, long-term use can be associated with adverse effects. youtube.combenaroyaresearch.org
Critical areas for future research include:
Ocular and Cardiac Toxicity: The risk of retinal toxicity and cardiomyopathy, though rare, is a significant concern with long-term, high-dose use. youtube.comnih.govnih.gov Ongoing research is needed to better understand the risk factors, establish optimal screening protocols, and define safe cumulative dose thresholds. nih.gov
Chronic Disease Outcomes: For autoimmune diseases like lupus and Sjögren's syndrome, more data is needed on long-term outcomes such as organ damage accrual, quality of life, and mortality with sustained this compound use. nih.govwebmd.com
Carcinogenicity and Genotoxicity: The FDA label for this compound notes a potential risk for gene mutations based on experimental data and insufficient evidence regarding its carcinogenicity with long-term use, highlighting an area that requires further investigation. nih.gov
Efficacy in Emerging Diseases: As this compound is explored for new indications, rigorous, high-quality clinical trials are essential to establish both its efficacy and its safety in these new contexts. nih.gov
Continued surveillance and structured long-term studies are crucial to fully delineate the benefit-risk profile of this compound in its various therapeutic applications. nih.govnih.gov
Q & A
Q. Limitations :
- Cell line specificity : Vero cells lack human ACE2 receptor polymorphisms, potentially overestimating efficacy .
- Static vs. dynamic dosing : In vitro models use constant drug concentrations, unlike in vivo pharmacokinetics with variable tissue penetration .
What methodological considerations are critical when designing long-term this compound efficacy studies for chronic diseases?
Classification: Advanced Research Question
Answer:
- Dose titration : Start with high doses (e.g., 750 mg/day) followed by maintenance (250 mg/day) to balance efficacy and toxicity, as in sarcoidosis trials .
- Outcome measures : Use composite endpoints (e.g., FEV1 decline + relapse rate) to capture multifactorial benefits .
- Adverse event monitoring : Regular ophthalmologic exams to screen for retinopathy, a dose-dependent side effect .
- Control group ethics : For diseases with established therapies (e.g., glioblastoma), use add-on designs (this compound + standard care vs. placebo + standard care) .
Table 2 : Long-Term Study Design Example (Pulmonary Sarcoidosis)
| Phase | Duration | Dose | Primary Endpoint | Result |
|---|---|---|---|---|
| Induction | 6 months | 750 mg/day | Symptom improvement | 78% reduction in gallium uptake |
| Maintenance | 24 months | 250 mg/day | FEV1 decline rate | 51.4 mL/yr vs. 196.3 mL/yr (obs) |
How do systematic reviews address bias when synthesizing this compound research data?
Classification: Basic Research Question
Answer:
- Comprehensive search strategies : Include gray literature, non-English studies, and cross-citation checks (e.g., Google Scholar) to minimize publication bias .
- Dual independent screening : Two reviewers extract data using standardized forms, resolving discrepancies via consensus .
- Funding bias assessment : Disclose industry-sponsored studies and analyze conflicts of interest .
- Subgroup analysis : Differentiate pre-clinical (animal/in vitro) vs. clinical data to avoid overgeneralization .
Best Practice : Register protocols on PROSPERO to ensure transparency and reduce selective outcome reporting .
What molecular techniques are used to study this compound’s lysosomotropic effects in cancer therapy?
Classification: Advanced Research Question
Answer:
- Western blotting : Quantify autophagy markers (e.g., LC3-II) in this compound-treated glioblastoma cells .
- Lysosomal pH imaging : Use fluorescent probes (e.g., LysoTracker) to confirm lysosomal alkalization .
- Combination therapy assays : Test this compound with chemotherapeutics (e.g., carmustine) to assess synergy via Chou-Talalay analysis .
Limitation : 2D cell cultures may not replicate tumor microenvironment heterogeneity, necessitating 3D organoid models .
How should researchers address conflicting evidence on this compound’s role in Parkinson’s disease models?
Classification: Advanced Research Question
Answer:
- Dose-response calibration : Compare tolerable human doses (≤3 mg/kg) with effective preclinical doses (often higher, e.g., 10 mg/kg in rodents) .
- Endpoint selection : Use biomarker-driven outcomes (e.g., α-synuclein aggregation) instead of symptomatic relief alone .
- Species-specific metabolism : Account for differences in this compound’s blood-brain barrier penetration between rodents and humans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
